molecular formula C10H7BrClN B049880 6-Bromo-2-chloro-3-methylquinoline CAS No. 113092-96-9

6-Bromo-2-chloro-3-methylquinoline

Cat. No.: B049880
CAS No.: 113092-96-9
M. Wt: 256.52 g/mol
InChI Key: VKGSTGZYRFTWNA-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-methylquinoline is a high-value, multifunctional heteroaromatic building block extensively utilized in medicinal chemistry and materials science research. This compound features three distinct reactive sites: the bromo substituent at the 6-position is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of diverse aryl, alkenyl, or alkynyl groups; the chloro substituent at the 2-position offers a superior leaving group for nucleophilic aromatic substitution (SNAr), facilitating the construction of a wide array of 2-substituted quinoline derivatives; and the methyl group at the 3-position can be leveraged for further functionalization or to influence the compound's electronic properties and binding affinity in target molecules. Its primary research value lies in its role as a key synthetic intermediate for the development of novel pharmacologically active compounds, particularly as a core scaffold in the synthesis of kinase inhibitors, antimicrobial agents, and ligands for various central nervous system targets. Furthermore, its rigid, planar structure makes it an attractive precursor for constructing organic electronic materials, such as emitters in OLEDs and charge-transport molecules. Researchers will find this compound indispensable for rapid library synthesis and structure-activity relationship (SAR) studies, providing a versatile platform for innovation in drug discovery and advanced material design.

Properties

IUPAC Name

6-bromo-2-chloro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGSTGZYRFTWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Br)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550813
Record name 6-Bromo-2-chloro-3-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113092-96-9
Record name 6-Bromo-2-chloro-3-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-chloro-3-methylquinoline
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Foundational & Exploratory

In-Depth Technical Guide to 6-Bromo-2-chloro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 113092-96-9

This technical guide provides a comprehensive overview of 6-Bromo-2-chloro-3-methylquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a potential synthetic route with experimental protocols, and explores its applications as a versatile building block in the development of novel therapeutic agents.

Core Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C10H7BrClN.[1] Its structure features a quinoline core substituted with a bromine atom at the 6-position, a chlorine atom at the 2-position, and a methyl group at the 3-position. These substitutions create a unique electronic and steric profile, making it a valuable intermediate for further chemical modifications.

PropertyValueReference
CAS Number 113092-96-9[1]
Molecular Formula C10H7BrClN[1]
Molecular Weight 256.53 g/mol [2]
Melting Point 142-146 °C[2]
Boiling Point (Predicted) 342.2 ± 37.0 °C at 760 mmHg[2]
Density (Predicted) 1.591 ± 0.06 g/cm³[2]
Refractive Index (Predicted) 1.66[2]
Storage Temperature 2-8°C[3]

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway:

Synthetic Pathway A 4-Bromoaniline B N-(4-bromophenyl)acetamide A->B Acetylation C 6-Bromo-3-methylquinolin-2(1H)-one B->C Cyclization (e.g., Combes quinoline synthesis) D This compound C->D Chlorination (e.g., POCl3)

A potential synthetic route to this compound.

General Experimental Protocol (based on analogous syntheses):

  • Step 1: Acetylation of 4-Bromoaniline. 4-Bromoaniline is reacted with acetic anhydride in the presence of a suitable solvent to yield N-(4-bromophenyl)acetamide. This step serves to protect the amino group for the subsequent cyclization reaction.

  • Step 2: Cyclization to form the Quinolinone Core. The resulting acetamide undergoes a cyclization reaction, such as the Combes quinoline synthesis, with a β-diketo compound (in this case, a derivative that would introduce the 3-methyl group) in the presence of a strong acid catalyst like sulfuric acid. This reaction forms the core quinolinone ring structure.

  • Step 3: Chlorination of the Quinolinone. The intermediate, 6-Bromo-3-methylquinolin-2(1H)-one, is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl3), to convert the hydroxyl group at the 2-position to a chlorine atom, yielding the final product, this compound. The reaction mixture is typically heated to ensure complete conversion, and the product is isolated by careful quenching with ice and subsequent extraction and purification.

Reactivity and Potential for Functionalization

The chemical structure of this compound offers several sites for further functionalization, making it a versatile scaffold in synthetic chemistry.

  • The Chlorine Atom at C2: The 2-chloro substituent is a key reactive site. It can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups at this position, which is a common strategy in the development of kinase inhibitors.

  • The Bromine Atom at C6: The 6-bromo position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.

  • The Methyl Group at C3: The methyl group can potentially be functionalized through radical reactions or by oxidation to a carboxylic acid, providing another handle for modification.

Illustrative Reactivity:

Reactivity A This compound B Nucleophilic Substitution (at C2) A->B Nu- C Cross-Coupling Reactions (at C6) A->C Pd-catalyzed D Methyl Group Functionalization (at C3) A->D Various reagents

Key reactive sites on this compound.

Applications in Drug Discovery

Quinoline derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting a broad range of biological activities.[4] Halogenated quinolines, in particular, are of interest due to the ability of halogen atoms to modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, and to participate in halogen bonding with biological targets.[4]

While specific biological activities for this compound are not extensively documented, its structural features suggest its potential as a key intermediate in the synthesis of compounds targeting various diseases. Analogues of 6-bromo-3-methylquinoline have been investigated as potential inhibitors of prostaglandin F2α, which is associated with preterm labor.[5]

Potential Therapeutic Areas:

  • Oncology: The quinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy. The 2-chloro position is a prime site for introducing moieties that can interact with the hinge region of kinase active sites. The 6-bromo position allows for modifications that can extend into other pockets of the binding site to enhance potency and selectivity.

  • Infectious Diseases: Quinolines have a long history in the treatment of infectious diseases, most notably as antimalarials. The unique substitution pattern of this compound could be exploited to develop novel anti-infective agents.

  • Inflammatory Diseases: As suggested by the investigation of its analogues as prostaglandin F2α inhibitors, this scaffold could be valuable in the development of new anti-inflammatory drugs.[5]

Drug Development Workflow:

Drug_Development_Workflow A This compound Scaffold B Library Synthesis via Functionalization A->B Diverse reagents C High-Throughput Screening B->C Biological assays D Lead Optimization C->D SAR studies E Preclinical Development D->E In vivo testing

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-chloro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the quinoline derivative, 6-Bromo-2-chloro-3-methylquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this compound.

Core Physicochemical Properties

This compound, with the CAS number 113092-96-9, is a halogenated quinoline derivative. While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from closely related analogs and predictive models.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource/Notes
Molecular Formula C₁₀H₇BrClNPubChemLite[1]
Molecular Weight 256.53 g/mol Sigma-Aldrich[2]
CAS Number 113092-96-9ChemicalBook[3]
Melting Point No experimental data available. The related compound, 6-Bromo-2-chloro-4-methylquinoline, has a melting point of 139.1-139.8 °C.[4]Estimated
Boiling Point No experimental data available. The related compound, 6-Bromo-2-chloro-3-ethylquinoline, has a predicted boiling point of 345.5 °C at 760 mmHg.[]Estimated
Solubility Sparingly soluble in water; Soluble in chloroform and methanol.Based on the parent compound, 6-Bromo-2-chloro-quinoline.[6]
XlogP (predicted) 4.2PubChemLite[1]
Appearance Likely a solid at room temperature, with a color ranging from white to yellow or orange powder/crystal, based on similar compounds.[6]Inferred

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available. However, a plausible synthetic route can be adapted from the protocol for the synthesis of the closely related 6-Bromo-2-chloro-4-methylquinoline.[4]

Synthesis of this compound (Proposed)

This proposed synthesis involves the chlorination of a 6-bromo-3-methyl-2-(1H)-quinolinone precursor.

Step 1: Preparation of 6-bromo-3-methyl-2-(1H)-quinolinone (Precursor)

The synthesis of the quinolinone precursor would likely follow a standard quinoline synthesis, such as the Knorr or Conrad-Limpach synthesis, starting from 4-bromoaniline and a β-ketoester with a methyl group at the alpha position.

Step 2: Chlorination to form this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 6-bromo-3-methyl-2-(1H)-quinolinone (1.0 eq) in phosphorus oxychloride (POCl₃, excess).

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic step and should be performed in a well-ventilated fume hood.

  • Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., concentrated NH₄OH or NaOH solution) until the pH is basic. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol
  • Recrystallization: The crude this compound can be purified by recrystallization. Based on the protocol for the 4-methyl analog, hot absolute ethanol is a suitable solvent.[4]

  • Decolorization: If the product is colored, activated carbon (e.g., Norite A) can be added to the hot solution to decolorize it. The hot solution is then filtered through a pad of celite to remove the carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Protocols

Spectral data for this compound is available from chemical suppliers like ChemicalBook, confirming its identity and structure.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system and a singlet for the methyl group.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C=N bonds of the quinoline ring, as well as the C-Br and C-Cl bonds.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of 6-bromo-3-methylquinoline analogs as inhibitors of prostaglandin F2α (PGF2α).[7] PGF2α is a key signaling molecule involved in various physiological processes, including inflammation and uterine muscle contraction. Inhibition of PGF2α synthase could be a therapeutic strategy for conditions such as preterm labor.

The signaling pathway initiated by PGF2α typically involves its binding to the PGF2α receptor (FP receptor), a G-protein coupled receptor. This binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream events lead to various cellular responses. This compound and its analogs may exert their inhibitory effect by binding to the PGF2α synthase enzyme, thereby blocking the production of PGF2α.

PGF2a_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Inhibitor This compound (Analog) PGF2a_Synthase PGF2α Synthase Inhibitor->PGF2a_Synthase Inhibits PGF2a_Synthase->PGF2a

Caption: Inhibition of the PGF2α signaling pathway.

The experimental workflow for evaluating the biological activity of this compound would typically involve synthesis, purification, and subsequent biological screening assays.

experimental_workflow start Synthesis of This compound purification Purification (Recrystallization, Chromatography) start->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Biological Screening (e.g., Enzyme Inhibition Assay) characterization->screening data_analysis Data Analysis (IC₅₀ Determination) screening->data_analysis conclusion Identification of Lead Compound data_analysis->conclusion

Caption: General experimental workflow for synthesis and evaluation.

References

An In-depth Technical Guide to 6-Bromo-2-chloro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 6-Bromo-2-chloro-3-methylquinoline, a halogenated quinoline derivative of interest to researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Identification

This compound possesses a quinoline core structure substituted with a bromine atom at the 6-position, a chlorine atom at the 2-position, and a methyl group at the 3-position. This specific substitution pattern influences its chemical reactivity and biological activity.

Table 1: Molecular Identifiers for this compound

IdentifierValue
Molecular Formula C10H7BrClN
Canonical SMILES CC1=CC2=C(C=CC(=C2)Br)N=C1Cl
InChI InChI=1S/C10H7BrClN/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3
InChIKey VKGSTGZYRFTWNA-UHFFFAOYSA-N
CAS Number 113092-96-9

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While experimental data is limited, predicted values offer valuable insights. Spectroscopic data is essential for the structural elucidation and quality control of the compound.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 256.53 g/mol Calculated
Monoisotopic Mass 254.9450 g/mol PubChemLite[1]
XlogP (Predicted) 4.2PubChemLite[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Spectroscopic Analysis:

While specific spectral data is not publicly available in detail, typical spectroscopic features can be predicted. Resources like ChemicalBook indicate the availability of 1H NMR, IR, and MS spectra for this compound.[2]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the ten carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups (bromo, chloro, and methyl) and their positions on the quinoline ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and C-Br and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine and one chlorine atom.[3]

Synthesis and Reactivity

The synthesis of this compound can be approached through multi-step synthetic routes common for quinoline derivatives. A plausible synthetic pathway is outlined below, adapted from procedures for structurally related compounds.[4]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Bromo-3-methyl-1H-quinolin-2-one

A common precursor for 2-chloroquinolines is the corresponding 2-quinolinone. This intermediate can be synthesized via the Conrad-Limpach reaction or a similar cyclization method starting from 4-bromoaniline and a suitable β-ketoester, such as ethyl 2-methylacetoacetate.

Step 2: Chlorination of 6-Bromo-3-methyl-1H-quinolin-2-one

The conversion of the 2-quinolinone to the 2-chloroquinoline is typically achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Procedure: A mixture of 6-Bromo-3-methyl-1H-quinolin-2-one (1 equivalent) and phosphorus oxychloride (excess, e.g., 5-10 equivalents) is heated at reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The reaction mixture is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification of the crude product can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield this compound.

Reactivity

The reactivity of this compound is largely dictated by the electrophilic nature of the quinoline ring and the presence of the two halogen substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at this position, making it a versatile intermediate for the synthesis of a wide range of derivatives. The bromine atom at the 6-position is less reactive towards nucleophilic substitution but can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization of the benzene ring portion of the quinoline scaffold.

Applications in Drug Development

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of therapeutic applications.[5][6] Substituted quinolines are actively being investigated for their potential as:

  • Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases.[7]

  • Antimalarial Drugs: The quinoline core is central to the structure of several antimalarial drugs, including chloroquine and mefloquine.[8]

  • Antibacterial Agents: Fluoroquinolones are a major class of synthetic antibacterial agents.[5]

The specific substitution pattern of this compound, with its combination of electron-withdrawing halogens and an electron-donating methyl group, provides a unique electronic and steric profile that could be exploited in the design of novel therapeutic agents. The reactivity of the 2-chloro position, in particular, offers a convenient handle for the synthesis of libraries of compounds for biological screening.

Diagrams

molecular_information_flow cluster_structure Structural Identification cluster_properties Properties & Data cluster_synthesis Synthesis & Reactivity cluster_application Applications Mol_Formula Molecular Formula (C10H7BrClN) SMILES SMILES (CC1=CC2=C(C=CC(=C2)Br)N=C1Cl) PhysChem Physicochemical (MW, XlogP) Mol_Formula->PhysChem Determines InChI InChI Synthesis Synthesis SMILES->Synthesis Guides InChIKey InChIKey Spectro Spectroscopic (NMR, IR, MS) Spectro->Mol_Formula Confirms Reactivity Reactivity DrugDev Drug Development (Anticancer, Antimalarial) Reactivity->DrugDev Enables Derivatization

Caption: Logical flow of information for this compound.

experimental_workflow cluster_synthesis Synthetic Pathway cluster_analysis Analysis and Characterization Start 4-Bromoaniline + Ethyl 2-methylacetoacetate Intermediate 6-Bromo-3-methyl-1H-quinolin-2-one Start->Intermediate Cyclization Chlorination Chlorination with POCl3 Intermediate->Chlorination Product This compound Chlorination->Product Purification Purification (Recrystallization) Product->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity Purity Assessment (TLC, Elemental Analysis) Spectroscopy->Purity

Caption: General experimental workflow for the synthesis and analysis.

References

Spectroscopic Profile of 6-Bromo-2-chloro-3-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 6-bromo-2-chloro-3-methylquinoline. Due to the limited availability of public experimental data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from structurally similar compounds. It includes expected quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed, generalized experimental protocols for obtaining such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of substituent effects on the quinoline scaffold and typical values observed for similar halogenated and methylated heterocyclic compounds.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 8.3d1HH-5
~ 7.8 - 8.0d1HH-8
~ 7.6 - 7.8dd1HH-7
~ 7.5 - 7.7s1HH-4
~ 2.5 - 2.7s3H-CH₃ (at C-3)
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 150 - 152C-2
~ 146 - 148C-8a
~ 135 - 137C-4
~ 133 - 135C-7
~ 130 - 132C-5
~ 128 - 130C-4a
~ 125 - 127C-8
~ 120 - 122C-6
~ 120 - 122C-3
~ 18 - 20-CH₃
Table 3: Predicted Infrared (IR) Absorption Data

Sample Preparation: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950 - 2850MediumAliphatic C-H stretch (-CH₃)
~ 1600 - 1580StrongC=C stretching (aromatic ring)
~ 1550 - 1450StrongC=N stretching (quinoline ring)
~ 1400 - 1350MediumC-H bending (-CH₃)
~ 1100 - 1000StrongC-Cl stretch
~ 850 - 800StrongC-H out-of-plane bending (aromatic)
~ 600 - 500MediumC-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Impact (EI)

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
255/257/259High[M]⁺ (Molecular ion peak cluster due to Br and Cl isotopes)
220/222Medium[M - Cl]⁺
176/178Medium[M - Br]⁺
141High[M - Br - Cl]⁺
115Medium[C₉H₆N]⁺ (Loss of halogens and methyl group)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and Mass spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup :

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

    • Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition :

    • For ¹H NMR :

      • Acquire a standard single-pulse spectrum.

      • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

    • For ¹³C NMR :

      • Acquire a proton-decoupled spectrum.

      • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans depending on the sample concentration.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Setup :

    • Run a background scan with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).

  • Data Acquisition :

    • Acquire the sample spectrum.

    • Typically, data is collected over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is usually an average of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing :

    • The software automatically performs the background subtraction.

    • Process the spectrum to identify the wavenumbers of the absorption peaks.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction :

    • For direct insertion, a few micrograms of the solid sample are loaded into a capillary tube.

    • The tube is then inserted into the mass spectrometer via a direct insertion probe.

    • Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS) for volatile compounds.

  • Instrument Setup (Electron Impact - EI) :

    • The sample is vaporized by heating the probe.

    • The gaseous molecules enter the ion source, which is under high vacuum.

    • The molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[1]

  • Data Acquisition :

    • The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing :

    • The mass spectrum is plotted as relative intensity versus m/z.

    • The molecular ion peak is identified, paying attention to the isotopic pattern characteristic of bromine and chlorine.

    • The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate key workflows and conceptual pathways relevant to the analysis and application of this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Sample Solid Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Direct_Solid Direct Solid Application Sample->Direct_Solid MS Mass Spectrometry (EI-MS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR-FTIR) Direct_Solid->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data MS_Data m/z Values, Isotopic Patterns, Fragmentation MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Inhibition cluster_drug Drug Action cluster_pathway Cellular Signaling cluster_response Cellular Response Drug 6-Bromo-2-chloro- 3-methylquinoline Kinase1 Kinase A Drug->Kinase1 inhibits Receptor Cell Surface Receptor Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Response Gene Expression (e.g., Proliferation, Apoptosis) TranscriptionFactor->Response regulates

References

Technical Guide: Determining the Solubility of 6-Bromo-2-chloro-3-methylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility

6-Bromo-2-chloro-3-methylquinoline is a halogenated quinoline derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as scaffolds for drug candidates and functional materials. Solubility is a critical physicochemical property that dictates a compound's utility in these fields. In drug development, for instance, poor solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy.[1][2] For synthetic chemists, understanding solubility is paramount for reaction setup, purification (e.g., crystallization), and formulation.

This technical guide outlines the prevalent experimental protocols for quantitatively determining the solubility of this compound in a range of common organic solvents. It is designed to provide researchers with the necessary theoretical and practical knowledge to generate reliable and reproducible solubility data.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3] The polarity of this compound, a molecule with both polar (C-Cl, C-Br, C=N bonds) and non-polar (quinoline ring system, methyl group) features, suggests it will exhibit a range of solubilities across different organic solvents. Factors such as temperature, pressure, and the presence of functional groups also significantly influence solubility.[3]

Data Presentation: A Template for Your Findings

Accurate and consistent data logging is crucial. The following table provides a structured format for recording experimentally determined solubility data for this compound.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method UsedNotes
e.g., Ethanole.g., 25e.g., Shake-Flask
e.g., Dichloromethanee.g., 25e.g., Gravimetric
e.g., Acetonee.g., 25e.g., HPLC
e.g., Toluenee.g., 25e.g., Shake-Flask
e.g., N,N-Dimethylformamidee.g., 25e.g., Gravimetric
e.g., Dimethyl Sulfoxidee.g., 25e.g., HPLC
e.g., Hexanee.g., 25e.g., Shake-Flask

Experimental Protocols

Several robust methods exist for determining the solubility of a solid compound in an organic solvent. The choice of method often depends on the required accuracy, throughput, and available equipment.

Considered the "gold standard" for determining equilibrium solubility, the shake-flask method is reliable and widely used.[4][5]

Principle: An excess amount of the solid solute is agitated in a specific volume of the solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the resulting saturated solution is then determined.[4][5]

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the chosen organic solvent. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or in a temperature-controlled water bath with agitation.[5] Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6][7][8] The temperature should be maintained at the desired value (e.g., 25 °C).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure a clear supernatant, centrifuge the samples at a controlled temperature.[4]

  • Sampling and Dilution: Carefully pipette a known volume of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[4] A calibration curve prepared with known concentrations of this compound is required for accurate quantification.[6]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility of the compound.

The gravimetric method is a straightforward technique that relies on precise mass measurements.[9][10]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.[2][9]

Detailed Protocol:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent as described in the shake-flask method (steps 1 and 2).

  • Phase Separation: Filter the saturated solution through a suitable filter (e.g., 0.45 µm PTFE syringe filter) to remove all undissolved solid.

  • Sampling: Accurately pipette a known volume (e.g., 10 mL) of the clear filtrate into a pre-weighed, dry evaporating dish.[9]

  • Evaporation: Gently evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the compound's melting and decomposition points until a constant weight is achieved.[2][9]

  • Weighing: After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dried solute.

  • Calculation: The solubility (in mg/mL or g/L) is calculated by dividing the mass of the solute (final weight minus the initial weight of the dish) by the volume of the filtrate taken.

For rapid screening of solubility in multiple solvents, HTS methods are employed, often in 96-well plate formats.[11]

Principle: These methods often rely on kinetic solubility measurements. A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent, and the point of precipitation is detected.[6][11] Laser nephelometry, which measures light scattering from precipitated particles, is a common detection technique.[11][12]

Detailed Protocol (Conceptual):

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a universally good solvent like DMSO.

  • Plate Preparation: Dispense the various organic test solvents into the wells of a microtiter plate.

  • Compound Addition: Add increasing amounts of the DMSO stock solution to the wells.

  • Detection: Use a nephelometer or a plate reader capable of detecting light scattering to identify the concentration at which precipitation first occurs.[12] This provides a measure of the kinetic solubility.

Visualizing the Workflow

Understanding the sequence of experimental steps is crucial for successful execution.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh Excess Solute B Add to Known Volume of Solvent A->B C Agitate at Constant Temp (24-72 hours) A->C D Centrifuge or Filter C->D E Sample Supernatant D->E F Dilute Sample E->F G Quantify via HPLC or UV-Vis F->G H Calculate Solubility G->H

References

6-Bromo-2-chloro-3-methylquinoline safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 6-Bromo-2-chloro-3-methylquinoline

Disclaimer: As of this writing, a comprehensive, officially published Safety Data Sheet (SDS) for this compound (CAS No. 13836262) is not available. The following guide has been compiled by extrapolating data from structurally similar compounds, including other halogenated and methylated quinolines. This information is intended to provide guidance for trained professionals and should be used to supplement a thorough, site-specific risk assessment. All laboratory work should be conducted with the utmost caution.

Compound Identification and Properties

This compound is a halogenated quinoline derivative. While specific, experimentally determined data is scarce, the properties of related compounds suggest it is a solid at room temperature.

Table 1: Compound Identifiers and Predicted Properties

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 13836262PubChem
Molecular Formula C₁₀H₇BrClNPubChem
Molecular Weight 256.53 g/mol PubChem
Predicted XlogP 4.2PubChemLite
Appearance Solid (expected)N/A
Solubility Sparingly soluble in water (expected)General Quinoline Properties

Hazard Identification and Classification (Extrapolated)

The hazard profile is extrapolated from related compounds such as 6-Bromo-2-methylquinoline and 6-Bromo-2-chloro-3-ethylquinoline. Users must handle this compound as if it possesses all the potential hazards listed below.

Table 2: Extrapolated GHS Hazard Classification

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard StatementSource Compound(s)
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed6-Bromo-2-methylquinoline[1], 6-Bromo-2-chloro-3-ethylquinoline[2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation6-Bromo-2-methylquinoline[1]
Serious Eye Damage/IrritationCategory 1corrosiveDangerH318: Causes serious eye damage6-Bromo-2-methylquinoline[1], 6-Bromo-2-chloro-3-ethylquinoline[2]
Respiratory SensitizationCategory 1health hazardDangerH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled6-Bromo-2-methylquinoline[1]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation6-Bromo-2-methylquinoline[1]

Precautionary Measures and Personal Protective Equipment (PPE)

Given the potential for serious eye damage, skin irritation, and respiratory effects, a stringent approach to personal protection is mandatory.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Remarks
Engineering Controls Certified Chemical Fume HoodAlways handle the solid compound and its solutions inside a fume hood to avoid inhalation of dust or vapors.[3][4]
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles and a face shield are required when handling solutions or larger quantities.[4]Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[3][4]
Hand Protection Disposable nitrile gloves (minimum). For extended contact, double-gloving or using thicker, chemical-resistant gloves is recommended.Prevents skin contact, which can lead to irritation.[4][5] Always inspect gloves before use and wash hands thoroughly after removal.[6]
Skin and Body Protection Long-sleeved laboratory coat. Consider a chemically impervious apron or suit for larger quantities or splash risks.[7]Protects skin and personal clothing from spills and contamination.[6] Closed-toe and closed-heel shoes are mandatory.[4]
Respiratory Protection Use in a fume hood is the primary control. If engineering controls are insufficient, a risk assessment must be performed to determine the appropriate respirator (e.g., N95 dust mask for solids, or a cartridge respirator for vapors).[1][5][8]Avoids respiratory tract irritation from dust or vapors.[9]

Safe Handling, Storage, and Disposal

Handling
  • Avoid all personal contact. Do not breathe dust, fumes, or vapors.[9]

  • Avoid the formation of dust and aerosols.[10][11]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[3][9]

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the laboratory.[6]

Storage
  • Store in a cool, dry, and well-ventilated place.[9]

  • Keep the container tightly closed and sealed.

  • Store away from incompatible materials such as strong oxidizing agents.[3]

  • The storage area should be locked up and accessible only to authorized personnel.[3][9]

Disposal
  • This material and its container must be disposed of as hazardous waste.

  • Contact a licensed professional waste disposal service to dispose of this material.[10]

  • Do not allow the product to enter drains or waterways.[10]

  • Contaminated packaging should be treated as unused product.[10]

First-Aid Measures

In case of any exposure, seek immediate medical attention and show the safety data for a related compound to the medical professional.

Table 4: First-Aid Procedures

Exposure RouteFirst-Aid Instructions
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.[6][9][12]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Get medical attention immediately.[9][12][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention immediately.[6][9][12]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[9]

Accidental Release and Fire-Fighting Measures

Accidental Release
  • Personal Precautions: Evacuate personnel to a safe area. Wear the full PPE as described in Section 3.0. Ensure adequate ventilation.

  • Containment and Cleanup: Avoid raising dust. Carefully sweep up the solid material, or if dissolved, absorb with an inert material (e.g., sand, vermiculite). Place into a suitable, labeled, and closed container for disposal.[6][10]

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][13]

  • Specific Hazards: Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and halogenated compounds may be formed.[3][14]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol outlines a standard procedure for safely handling a solid chemical of unknown or high toxicity.

  • Preparation and Planning:

    • Conduct a pre-work risk assessment.

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Prepare all necessary equipment: weighing paper/boat, spatula, beaker, stir bar, solvent, and waste container.

    • Don all required PPE as specified in Table 3, including double gloves.

  • Weighing the Compound:

    • Perform all manipulations within the fume hood.

    • Place the analytical balance inside the fume hood if possible. If not, tare the weighing vessel, remove it from the balance, and place it in the fume hood.

    • Carefully transfer the desired amount of this compound from the stock bottle to the weighing vessel using a clean spatula.

    • Close the stock bottle immediately.

    • Return the covered weighing vessel to the balance to record the final weight.

  • Preparing the Solution:

    • Place the weighing vessel containing the compound into a beaker with a magnetic stir bar inside the fume hood.

    • Carefully add the desired solvent to the beaker, rinsing the weighing vessel to ensure a quantitative transfer.

    • Cover the beaker (e.g., with a watch glass) and begin stirring on a magnetic stir plate.

  • Cleanup and Disposal:

    • Dispose of the used weighing vessel, any contaminated wipes, and the outer pair of gloves into a designated solid hazardous waste container located within the fume hood.

    • Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent and dispose of the wipes in the hazardous waste container.

    • Remove PPE in the correct order, ensuring the inner gloves are the last item removed.

    • Wash hands thoroughly with soap and water.

Visualizations

Hierarchy of Chemical Safety Controls

The following diagram illustrates the hierarchy of controls, a fundamental concept for minimizing chemical exposure. More effective controls are at the top, and reliance on controls at the bottom of the pyramid should be minimized.

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (Isolate people from the hazard - e.g., Fume Hood) Administrative Administrative Controls (Change the way people work - e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) label_least Least Effective label_most Most Effective

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

Experimental Workflow for Safe Handling

This workflow provides a logical sequence of steps for researchers handling potentially hazardous compounds.

Safe_Handling_Workflow arrow arrow Start Start: New Experiment with Potentially Hazardous Compound RiskAssessment 1. Conduct Risk Assessment (Review literature, extrapolate data) Start->RiskAssessment ControlSelection 2. Select Controls (Fume hood, SOPs, PPE) RiskAssessment->ControlSelection Preparation 3. Prepare Workspace (Gather materials, verify safety equipment) ControlSelection->Preparation DonPPE 4. Don Appropriate PPE Preparation->DonPPE Handling 5. Perform Experiment (Weighing, reaction, purification) Handle within Engineering Controls DonPPE->Handling Decontamination 6. Decontaminate Equipment and Workspace Handling->Decontamination WasteDisposal 7. Segregate and Dispose of Hazardous Waste Decontamination->WasteDisposal DoffPPE 8. Doff PPE Correctly WasteDisposal->DoffPPE Documentation 9. Document Experiment and any incidents DoffPPE->Documentation End End Documentation->End

Caption: A generalized workflow for the safe handling of hazardous research chemicals.

References

Unlocking the Potential of Substituted Quinolines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in modern chemical and pharmaceutical research. Its versatile structure allows for a myriad of substitutions, leading to a diverse array of compounds with significant potential across various scientific disciplines. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the research applications of substituted quinolines. We delve into their therapeutic potential as anticancer, antimalarial, antibacterial, and antiviral agents, as well as their utility in materials science as components of Organic Light-Emitting Diodes (OLEDs) and as corrosion inhibitors. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this exciting field.

Medicinal and Pharmacological Applications

Substituted quinolines have demonstrated a remarkable range of biological activities, making them a "privileged scaffold" in medicinal chemistry. Their ability to interact with various biological targets has led to the development of numerous drugs and clinical candidates.

Anticancer Activity

A significant area of research focuses on the development of substituted quinolines as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the primary targets for quinoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[1] Inhibition of EGFR signaling can disrupt downstream pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell growth and survival.[2]

Compound/DerivativeCell LineIC50 (µM)Reference
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016 ± 0.003[3]
Compound 4f (a 2,3,4-substituted quinoline)A549 (Lung)0.015 ± 0.001 (EGFR inhibition)[4]
2-phenylquinolin-4-amine derivativesHT-29 (Colon)8.12 - 11.34[5]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Substituted quinoline compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[8][9]

  • Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[8]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[6][9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.[6]

experimental_workflow_MTT_assay start Start: Seed cells in 96-well plate incubate1 Incubate overnight start->incubate1 treat Treat cells with substituted quinoline compounds incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze end End: Cytotoxicity determined analyze->end

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF (Ligand) EGF->EGFR Binds Quinoline Substituted Quinoline (Inhibitor) Quinoline->EGFR Inhibits ATP binding

Antimalarial Activity

The quinoline core is a fundamental component of many antimalarial drugs, with chloroquine and primaquine being notable examples.[10][11] Substituted quinolines often exert their antimalarial effect by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[12][13] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large amounts of toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin.[13][14] Quinolines can inhibit this process, leading to the accumulation of toxic heme and parasite death.[12]

Compound/DerivativeParasite StrainIC50 (µg/mL)Reference
Dihydropyrimidine-quinoline hybrid (4b)P. falciparum0.014[15]
Dihydropyrimidine-quinoline hybrid (4g)P. falciparum0.021[15]
Dihydropyrimidine-quinoline hybrid (4i)P. falciparum0.018[15]
1,3,4-oxadiazole-quinoline hybrid (12)P. falciparum0.025[15]

Heme_Detoxification_Pathway cluster_parasite Plasmodium falciparum Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Heme (Fe²⁺) Hemoglobin->Heme Digestion Oxidized_Heme Toxic Heme (Fe³⁺) Heme->Oxidized_Heme Oxidation Hemozoin Non-toxic Hemozoin (Crystal) Oxidized_Heme->Hemozoin Polymerization Quinoline Substituted Quinoline Quinoline->Oxidized_Heme Inhibits Polymerization

Antibacterial Activity

Certain classes of substituted quinolines, particularly the fluoroquinolones, are potent antibacterial agents.[16] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair.[17][18] By targeting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 6 (p-isopropyl phenyl substituted quinoline)MRSA1.5[16]
Compound 6 (p-isopropyl phenyl substituted quinoline)MRSE6.0[16]
Compound 6 (p-isopropyl phenyl substituted quinoline)VRE3.0[16]
Amifloxacin (16)E. coli Vogel0.25[19]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Binds Supercoiled_DNA Negatively Supercoiled DNA Gyrase->Supercoiled_DNA Introduces negative supercoils Replication DNA Replication Supercoiled_DNA->Replication Enables Quinoline Fluoroquinolone Quinoline->Gyrase Inhibits

Materials Science Applications

The unique electronic and photophysical properties of substituted quinolines have led to their exploration in various materials science applications.

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are versatile materials for OLEDs, where they can function as electron-transporting materials (ETMs), host materials for emitters, or as the emissive materials themselves.[7][20] Their rigid structure and tunable electronic properties allow for the development of efficient and stable OLED devices.[20]

Quinoline DerivativeRoleMax. External Quantum Efficiency (%)Turn-on Voltage (V)Reference
DMAC-QLEmitter7.73.2[11]
PXZ-QLEmitter17.32.6[11]
PTZ-QLEmitter14.82.8[11]
F-PQEmitting Layer-6.2[21]

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole-Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Emissive Layer (EML) solution (substituted quinoline in a suitable solvent)

  • Electron-Transport Layer (ETL) material (e.g., TPBi)

  • Electron-Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • Spin coater

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with a stream of nitrogen.[20]

  • HIL Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal.[20]

  • EML Deposition: Spin-coat the substituted quinoline solution onto the HIL and anneal to remove the solvent.[20]

  • ETL, EIL, and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber. Sequentially deposit the ETL, EIL, and the metal cathode.

  • Encapsulation: Encapsulate the device to protect it from moisture and oxygen.

  • Characterization: Measure the current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the device.[20]

oled_fabrication_workflow start Start: ITO Substrate Cleaning hil Hole-Injection Layer (HIL) Spin-Coating start->hil eml Emissive Layer (EML) Spin-Coating hil->eml thermal_evap Thermal Evaporation: ETL, EIL, Cathode eml->thermal_evap encap Encapsulation thermal_evap->encap test Device Characterization (J-V-L, EL Spectrum) encap->test end End: OLED Fabricated test->end

Corrosion Inhibitors

Substituted quinolines have been investigated as effective corrosion inhibitors for various metals and alloys.[22][23] Their efficacy is attributed to the presence of the nitrogen heteroatom and the planar aromatic ring, which can adsorb onto the metal surface and form a protective barrier against corrosive agents.[24]

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Reference
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA)Mild Steel1 M HCl93.4 (at 500 ppm)[25]
A quinoline derivativeP110 steel20% HCl99.9 (at 0.1%)[26]
Pyridine-quinoline derivativesIron--[23]

EIS is a powerful technique to study the corrosion inhibition mechanism and determine the inhibition efficiency.

Materials:

  • Working electrode (metal specimen)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Corrosive medium (e.g., 1 M HCl) with and without the quinoline inhibitor

  • Potentiostat/Galvanostat with EIS capability

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish, rinse with deionized water and acetone, and dry.

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the working, reference, and counter electrodes immersed in the corrosive medium.

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for a certain period (e.g., 1 hour).

  • EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis: Fit the impedance data to an equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct). The inhibition efficiency (IE%) can be calculated using the following formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

Synthesis of Substituted Quinolines

Several classical and modern synthetic methods are available for the preparation of substituted quinolines. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Friedländer Synthesis

The Friedländer synthesis is a straightforward method for producing polysubstituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acidic or basic catalysis.[27][28][29]

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL).[27]

  • Add ZrCl₄ (10 mol%) to the solution.[27]

  • Stir the reaction mixture at 60°C and monitor its progress by thin-layer chromatography (TLC).[27]

  • Upon completion, cool the mixture to room temperature.[27]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[27]

  • Extract the product with ethyl acetate (3 x 20 mL).[27]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[27]

  • Purify the crude product by column chromatography on silica gel.[27]

Doebner-von Miller Reaction

The Doebner-von Miller reaction is an acid-catalyzed reaction between anilines and α,β-unsaturated carbonyl compounds to yield quinolines.[1][30]

Materials:

  • Aniline

  • Hydrochloric acid (6 M)

  • Crotonaldehyde

  • Toluene

  • Concentrated sodium hydroxide solution

  • Dichloromethane or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.[1]

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.[1]

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[1]

  • Continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.[1]

  • After cooling, carefully neutralize the mixture with a concentrated sodium hydroxide solution.[1]

  • Extract the product with an organic solvent.[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the product by column chromatography or distillation.

Conclusion

The substituted quinoline scaffold continues to be a fertile ground for scientific discovery, with its applications spanning from the development of life-saving medicines to the creation of advanced materials. This guide has provided a comprehensive overview of the current research landscape, offering detailed protocols and quantitative data to aid researchers in their endeavors. The versatility of the quinoline ring system, coupled with the ever-expanding toolkit of synthetic chemistry, ensures that novel and impactful applications of substituted quinolines will continue to emerge in the years to come.

drug_discovery_workflow start Start: Target Identification & Validation discovery Compound Screening (High-Throughput Screening) start->discovery lead_gen Hit-to-Lead Optimization discovery->lead_gen preclinical Preclinical Studies (In vitro & In vivo) lead_gen->preclinical clinical Clinical Trials (Phase I, II, III) preclinical->clinical approval Regulatory Review & Approval clinical->approval post_market Post-Market Surveillance approval->post_market end End: New Drug approval->end

References

The Differential Reactivity of Chloro and Bromo Moieties in 6-Bromo-2-chloro-3-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the two halogen substituents in 6-Bromo-2-chloro-3-methylquinoline. This molecule presents two distinct reactive centers: a bromine atom at the 6-position and a chlorine atom at the 2-position. Understanding the differential reactivity of these two halogens is crucial for the strategic design of synthetic routes in drug discovery and materials science, enabling selective functionalization to build molecular complexity. This document outlines the principles governing this selectivity in key chemical transformations, provides detailed experimental protocols for common reactions, and presents a clear visualization of potential reaction pathways.

Introduction to this compound

This compound is a dihalogenated heterocyclic compound featuring a quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of both a bromo and a chloro group at distinct positions (6 and 2, respectively) on this scaffold makes it a versatile building block for combinatorial chemistry and the synthesis of targeted derivatives. The electronic and steric environment of each halogen dictates its susceptibility to different types of chemical reactions.

The key to unlocking the synthetic potential of this molecule lies in the selective reaction at either the C-Br or the C-Cl bond. This guide will focus on two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Comparative Reactivity of the C-Br and C-Cl Bonds

The reactivity of the bromo and chloro substituents in this compound is primarily dictated by the reaction type. In general, a clear dichotomy in reactivity is observed between palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, the reactivity of aryl halides is largely dependent on the C-X bond strength and the ease of oxidative addition to the palladium(0) catalyst. The generally accepted order of reactivity for halogens is:

I > Br > Cl > F

This established trend indicates that the C-Br bond at the 6-position of this compound is significantly more reactive than the C-Cl bond at the 2-position.[1][2] This differential reactivity allows for the selective functionalization of the C6 position while leaving the C2 chloro group intact for subsequent transformations.[1][3] By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature, high selectivity can be achieved.[1]

Nucleophilic Aromatic Substitution (SNAr)

The reactivity order of halogens is often inverted in nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex as an intermediate.[4][5] The rate-determining step is usually the initial attack of the nucleophile on the electron-deficient aromatic ring.[6][7]

The reactivity in SNAr is influenced by two main factors:

  • Activation of the Ring: The electron-withdrawing nature of the nitrogen atom in the quinoline ring deactivates the ring for electrophilic attack but activates it for nucleophilic attack, particularly at the C2 and C4 positions.[8]

  • Electronegativity of the Halogen: A more electronegative halogen enhances the electrophilicity of the carbon to which it is attached and can better stabilize the intermediate Meisenheimer complex through its inductive effect.[6]

Consequently, the typical reactivity order for halogens as leaving groups in SNAr reactions is:

F > Cl > Br > I [7][9]

This suggests that the C2-Cl bond in this compound will be more susceptible to nucleophilic attack than the C6-Br bond. The position of the chloro group at C2, which is ortho to the ring nitrogen, makes it highly activated towards SNAr.[8]

Influence of the 3-Methyl Group

The methyl group at the 3-position is an electron-donating group, which can have a modest electronic effect on the reactivity of the quinoline ring.[10] More significantly, it can exert a steric hindrance effect on reactions occurring at the adjacent C2 position.[11][12] This steric hindrance might necessitate more forcing reaction conditions for substitutions at the C2-Cl bond compared to an unsubstituted 2-chloroquinoline.[11]

Quantitative Data Summary

Reaction TypeMore Reactive PositionLess Reactive PositionExpected SelectivityRationale
Suzuki-Miyaura Coupling C6-BrC2-ClHigh for C6C-Br bond is weaker and more readily undergoes oxidative addition to Pd(0).[1][2]
Buchwald-Hartwig Amination C6-BrC2-ClHigh for C6Similar to Suzuki coupling, based on the C-X bond reactivity in Pd-catalyzed reactions.[2][3]
Nucleophilic Aromatic Substitution (SNAr) C2-ClC6-BrHigh for C2C2 is activated by the ring nitrogen, and Cl is a better leaving group than Br in SNAr.[7][8]

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the selective functionalization of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve the desired outcome and yield.

Selective Suzuki-Miyaura Coupling at the C6-Position

This protocol is adapted from procedures for similar bromo-chloro heterocyclic systems.[1][2]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv or Pd(dppf)Cl₂, 0.03 equiv)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Selective Buchwald-Hartwig Amination at the C6-Position

This protocol is based on the selective amination of 6-bromo-2-chloroquinoline.[3][13]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., Xantphos, 4 mol% or XPhos, 6 mol%)

    • Base (e.g., NaOtBu, 1.4 equiv or Cs₂CO₃, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

    • Add this compound and the desired amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the tube and heat the reaction mixture to 90-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling, dilute the mixture with an appropriate organic solvent and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution at the C2-Position

This protocol is a general procedure for the SNAr of 2-chloroquinolines with nucleophiles.[14]

  • Materials:

    • This compound (1.0 equiv)

    • Nucleophile (e.g., sodium methoxide, an amine, or a thiol, 1.5-2.0 equiv)

    • Solvent (e.g., DMSO, DMF, NMP, or the corresponding alcohol for alkoxides)

    • Base (if the nucleophile is neutral, e.g., K₂CO₃ or an organic base)

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add the nucleophile (and base, if required).

    • Heat the reaction mixture. The temperature will depend on the nucleophile's reactivity and may range from room temperature to reflux.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and carefully quench with water.

    • Extract the product with an appropriate organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Selective Functionalization Pathways

The following diagram illustrates the two primary, selective reaction pathways for the functionalization of this compound.

G A This compound B 6-Aryl-2-chloro-3-methylquinoline A->B Suzuki Coupling (Pd catalyst, ArB(OH)₂, base) C 6-Amino-2-chloro-3-methylquinoline A->C Buchwald-Hartwig (Pd catalyst, Amine, base) D 6-Bromo-2-alkoxy-3-methylquinoline A->D SNAr (NaOR, alcohol) E 6-Bromo-2-amino-3-methylquinoline A->E SNAr (Amine, base)

Caption: Selective reaction pathways for this compound.

Experimental Workflow for Selective Suzuki Coupling

The diagram below outlines a typical experimental workflow for the selective Suzuki coupling at the C6-bromo position.

G start Start reagents Combine Reactants: - this compound - Arylboronic acid - Pd Catalyst - Base start->reagents inert Inert Atmosphere: Evacuate and backfill with Ar or N₂ (3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product: 6-Aryl-2-chloro-3-methylquinoline purify->product

Caption: Workflow for selective Suzuki coupling at the C6-bromo position.

Conclusion

This compound is a valuable synthetic intermediate due to the differential reactivity of its two halogen atoms. The C6-bromo position is preferentially functionalized under palladium-catalyzed cross-coupling conditions, while the C2-chloro position is more susceptible to nucleophilic aromatic substitution. This predictable selectivity allows for a stepwise and controlled approach to the synthesis of complex quinoline derivatives, making it an important tool for researchers in drug discovery and materials science. The protocols and principles outlined in this guide provide a solid foundation for the strategic utilization of this versatile building block.

References

An In-depth Technical Guide to Electrophilic and Nucleophilic Substitution on the Quinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of electrophilic and nucleophilic substitution reactions on the quinoline ring, a foundational scaffold in medicinal chemistry and drug development. Understanding the reactivity and regioselectivity of this important heterocycle is crucial for the rational design and synthesis of novel therapeutic agents. This document details reaction mechanisms, the influence of substituents, and provides specific experimental protocols for key transformations.

Electrophilic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (SEAr) on the quinoline ring is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system.[1] Reactions typically require vigorous conditions to proceed.[2] Substitution preferentially occurs on the electron-richer benzene ring rather than the electron-deficient pyridine ring.[3]

Regioselectivity

Electrophilic attack on the quinoline ring predominantly yields substitution at the C5 and C8 positions.[1][2][4] This regioselectivity is governed by the stability of the Wheland intermediate (a sigma complex). Attack at C5 or C8 allows for the positive charge to be delocalized over the carbocyclic ring while preserving the aromaticity of the pyridine ring, which is energetically more favorable.[5]

Common Electrophilic Substitution Reactions

Nitration of quinoline is a classic example of electrophilic substitution and typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[2] The reaction is generally carried out with a mixture of fuming nitric acid and concentrated sulfuric acid. The ratio of the products can be influenced by reaction conditions such as temperature and reaction time.

Table 1: Regioselectivity of Quinoline Nitration

Reaction Conditions5-Nitroquinoline (%)8-Nitroquinoline (%)Other ProductsReference
1.5 equiv. HNO₃, 95-100°C, 1-2 hours40-6030-503-, 6-, 7-nitroquinolines, and others in trace amounts[6]

Sulfonation of quinoline with fuming sulfuric acid at elevated temperatures also results in a mixture of products. At 220°C, a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid is formed.[2] If the reaction is carried out at a higher temperature of around 300°C, quinoline-6-sulfonic acid becomes the sole product.[3]

Influence of Substituents

The presence of substituents on the quinoline ring can significantly influence the rate and regioselectivity of electrophilic substitution.

  • Electron-donating groups (EDGs) such as alkyl, hydroxyl, or amino groups activate the ring towards electrophilic attack.[7] They generally direct incoming electrophiles to the carbocyclic ring. For instance, the nitration of 7-methylquinoline selectively yields 7-methyl-8-nitroquinoline in high yield.[8]

  • Electron-withdrawing groups (EWGs) like nitro groups further deactivate the ring, making electrophilic substitution even more difficult.[9]

Experimental Protocol: Nitration of Quinoline

This protocol describes the synthesis of a mixture of 5-nitroquinoline and 8-nitroquinoline.

Materials:

  • Quinoline

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Sodium hydroxide solution

Procedure:

  • Carefully prepare a nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • Slowly add quinoline to the stirred nitrating mixture, maintaining a low temperature.

  • After the addition is complete, the reaction mixture is heated to the desired temperature (e.g., 95-100°C) for a specified time (e.g., 1-2 hours).[6]

  • The reaction mixture is then cooled and poured onto crushed ice.

  • The acidic solution is neutralized with a sodium hydroxide solution to precipitate the nitroquinoline isomers.

  • The solid product is collected by filtration, washed with water, and dried.

  • Separation of the 5- and 8-nitroquinoline isomers can be achieved by techniques such as fractional crystallization or chromatography.[6]

Nucleophilic Substitution on the Quinoline Ring

The electron-deficient pyridine ring of quinoline is susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[2][3][10] This is due to the electron-withdrawing effect of the nitrogen atom, which creates partial positive charges at these positions.[4]

Regioselectivity

Nucleophilic substitution on unsubstituted quinoline preferentially occurs at the C2 position, and if C2 is blocked, at the C4 position.[2] The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, dictates this preference.[11]

Common Nucleophilic Substitution Reactions

The Chichibabin reaction is a well-known method for the direct amination of electron-deficient nitrogen heterocycles.[12] The reaction of quinoline with sodium amide (NaNH₂) in an inert solvent like xylene or in liquid ammonia typically yields 2-aminoquinoline.[2][13] The reaction proceeds via the addition of the amide anion to the C2 position, followed by the elimination of a hydride ion.[12]

Table 2: Yields of 2-Aminoquinoline in the Chichibabin Reaction

ReagentsSolventTemperature (°C)Yield (%)Reference
NaNH₂XyleneBoiling32[13]
KNH₂/KMnO₄Liquid NH₃-6555-60[14]

Direct hydroxylation of quinoline can be achieved by reacting it with potassium hydroxide at high temperatures (e.g., 220°C) to produce 2-hydroxyquinoline (carbostyril).[2]

Halogen atoms at the C2 and C4 positions of the quinoline ring are readily displaced by nucleophiles. 2-chloroquinoline and 4-chloroquinoline are versatile intermediates for the synthesis of a wide range of substituted quinolines.[11] The reactivity of these halo-quinolines is significantly higher than that of halogens on the benzene ring.

Influence of Substituents

Substituents can have a pronounced effect on the nucleophilic substitution of quinoline.

  • Electron-withdrawing groups on the quinoline ring, particularly on the pyridine ring, further activate it towards nucleophilic attack. For example, the presence of a nitro group can facilitate amination reactions.[14]

  • Electron-donating groups decrease the electrophilicity of the pyridine ring, making nucleophilic substitution more difficult.[7]

Experimental Protocol: Synthesis of 2-Aminoquinoline (Chichibabin Reaction)

This protocol describes the synthesis of 2-aminoquinoline from quinoline and sodium amide.

Materials:

  • Quinoline

  • Sodium amide (NaNH₂)

  • Xylene (anhydrous)

  • Water

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution

  • Ether

  • Toluene

Procedure:

  • Suspend two molar equivalents of sodium amide in boiling anhydrous xylene in a round-bottom flask equipped with a reflux condenser.

  • Add one molar equivalent of quinoline to the suspension.

  • Heat the mixture to reflux for approximately one hour, or until the evolution of hydrogen gas subsides.[13]

  • Cool the reaction mixture to room temperature and cautiously hydrolyze it by the slow addition of excess water.

  • Separate the xylene layer and extract it with concentrated hydrochloric acid.

  • Basify the acidic extracts with an excess of sodium hydroxide solution.

  • Extract the aqueous layer with ether.

  • Combine the ethereal extracts with the original xylene layer and remove the solvents by distillation.

  • The crude product is purified by recrystallization from toluene to yield 2-aminoquinoline as white needles.[13]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the core mechanisms of electrophilic and nucleophilic substitution on the quinoline ring.

Electrophilic_Substitution Quinoline Quinoline Wheland_Intermediate Wheland Intermediate (Attack at C5/C8) Quinoline->Wheland_Intermediate + E+ Electrophile E+ Substituted_Quinoline 5- or 8-Substituted Quinoline Wheland_Intermediate->Substituted_Quinoline - H+ Proton_Loss -H+

Caption: Mechanism of Electrophilic Substitution on Quinoline.

Nucleophilic_Substitution Quinoline Quinoline Meisenheimer_Complex Meisenheimer Complex (Attack at C2) Quinoline->Meisenheimer_Complex + Nu- Nucleophile Nu- Substituted_Quinoline 2-Substituted Quinoline Meisenheimer_Complex->Substituted_Quinoline - H- Hydride_Loss -H-

Caption: Mechanism of Nucleophilic Substitution on Quinoline.

Substituent_Effects_Electrophilic cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -CH₃, -OH, -NH₂ Increased_Reactivity Increased Reactivity EDG->Increased_Reactivity Ortho_Para_Direction Activation of Carbocyclic Ring Increased_Reactivity->Ortho_Para_Direction EWG e.g., -NO₂ Decreased_Reactivity Decreased Reactivity EWG->Decreased_Reactivity Deactivation Deactivation of Both Rings Decreased_Reactivity->Deactivation

Caption: Influence of Substituents on Electrophilic Substitution.

References

Methodological & Application

Synthesis of 6-Bromo-2-chloro-3-methylquinoline from 4-bromoaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-Bromo-2-chloro-3-methylquinoline, a valuable building block in medicinal chemistry and drug development, starting from commercially available 4-bromoaniline. The synthesis is a two-step process involving an initial Knorr quinoline synthesis followed by a chlorination reaction.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many pharmacologically active agents. Their applications span a wide range of therapeutic areas, including anticancer, antimalarial, antibacterial, and anti-inflammatory treatments. The targeted compound, this compound, serves as a key intermediate for the synthesis of more complex molecules in drug discovery programs. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound from 4-bromoaniline is achieved in two main steps:

  • Knorr Quinoline Synthesis: Reaction of 4-bromoaniline with ethyl 2-methyl-3-oxobutanoate to form the intermediate, 6-bromo-2-hydroxy-3-methylquinoline.

  • Chlorination: Conversion of the hydroxyl group of the intermediate to a chloro group using phosphorus oxychloride (POCl₃) to yield the final product.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-2-hydroxy-3-methylquinoline (Knorr Quinoline Synthesis)

This step involves the condensation of 4-bromoaniline with ethyl 2-methyl-3-oxobutanoate, followed by cyclization to form the quinolinone ring system.[1][2][3][4]

Materials and Reagents:

  • 4-bromoaniline

  • Ethyl 2-methyl-3-oxobutanoate (α-methylacetoacetate)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline (1 equivalent) and ethyl 2-methyl-3-oxobutanoate (1.1 equivalents).

  • Slowly add concentrated sulfuric acid (2-3 equivalents) to the mixture with constant stirring. The addition is exothermic, and the temperature should be monitored.

  • Heat the reaction mixture to 100-110°C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water until the filtrate is neutral.

  • The crude product is then washed with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the solid product under vacuum to obtain 6-bromo-2-hydroxy-3-methylquinoline.

Step 2: Synthesis of this compound (Chlorination)

This step involves the conversion of the 2-hydroxyquinoline intermediate to the 2-chloroquinoline derivative using phosphorus oxychloride.[5][6][7]

Materials and Reagents:

  • 6-Bromo-2-hydroxy-3-methylquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice-water

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the dried 6-bromo-2-hydroxy-3-methylquinoline (1 equivalent).

  • Carefully add phosphorus oxychloride (5-10 equivalents) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This step is highly exothermic and should be performed with caution in a fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final product.

Data Presentation

Compound Name Molecular Formula Molecular Weight ( g/mol ) Typical Yield Physical Appearance
6-Bromo-2-hydroxy-3-methylquinolineC₁₀H₈BrNO238.0875-85%Off-white to pale yellow solid
This compoundC₁₀H₇BrClN256.5380-90%White to light brown crystalline solid

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Reagents (Step 1) cluster_intermediate Intermediate cluster_reagents2 Reagents (Step 2) cluster_product Final Product 4-Bromoaniline 4-Bromoaniline 6-Bromo-2-hydroxy-3-methylquinoline 6-Bromo-2-hydroxy-3-methylquinoline 4-Bromoaniline->6-Bromo-2-hydroxy-3-methylquinoline  Knorr Synthesis Ethyl 2-methyl-3-oxobutanoate Ethyl 2-methyl-3-oxobutanoate Ethyl 2-methyl-3-oxobutanoate->6-Bromo-2-hydroxy-3-methylquinoline H2SO4 H2SO4 H2SO4->6-Bromo-2-hydroxy-3-methylquinoline This compound This compound 6-Bromo-2-hydroxy-3-methylquinoline->this compound  Chlorination POCl3 POCl3 POCl3->this compound

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

Logical_Relationship Start Start: 4-Bromoaniline Step1 Step 1: Knorr Synthesis (Condensation & Cyclization) Start->Step1 Intermediate Intermediate: 6-Bromo-2-hydroxy-3-methylquinoline Step1->Intermediate Step2 Step 2: Chlorination (Hydroxyl to Chloro Conversion) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Logical flow of the two-step synthesis.

References

Application Notes and Protocols for the Suzuki Coupling of 6-Bromo-2-chloro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-Bromo-2-chloro-3-methylquinoline with various arylboronic acids. This reaction is a powerful tool for the synthesis of novel 6-aryl-2-chloro-3-methylquinoline derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The quinoline core is a privileged structure in numerous biologically active compounds. The presence of multiple, differentially reactive halogen atoms on the quinoline ring, such as in this compound, offers a versatile platform for selective functionalization. The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1]

Reaction Principle and Selectivity

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] The key steps are the oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1]

In the case of this compound, the carbon-bromine bond at the C6 position is significantly more reactive than the carbon-chlorine bond at the C2 position. This difference in reactivity, based on the general halide reactivity order (I > Br > Cl), allows for highly selective cross-coupling at the C6 position while leaving the C2 chloro-substituent intact for potential subsequent transformations.[2] By carefully selecting the catalyst, base, and reaction conditions, high yields of the desired 6-aryl product can be achieved.

Experimental Protocol

This protocol describes a general method for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[1][2]

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equivalents)[1][2]

  • Degassed solvent (e.g., 1,4-Dioxane/Water in a 4:1 ratio)[1][2]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.), and base (e.g., Na₂CO₃, 2.0 eq.).[2]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[2][3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[1][2]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[1][2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[2][3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.[2]

  • Extraction and Drying: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[2]

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2-chloro-3-methylquinoline.[2]

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.[1]

Quantitative Data Summary

The following table summarizes representative yields for the selective Suzuki coupling of various 6-bromoquinoline derivatives with arylboronic acids. These data are compiled based on typical outcomes for structurally similar substrates and serve as a general guideline.

Entry6-Bromoquinoline DerivativeArylboronic AcidProductTypical Yield (%)
16-Bromo-4-chloroquinoline-3-carbonitrilePhenylboronic acid6-Phenyl-4-chloroquinoline-3-carbonitrile85-95
26-Bromo-4-chloroquinoline-3-carbonitrile4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-4-chloroquinoline-3-carbonitrile80-90
36-Bromo-4-chloroquinoline-3-carbonitrile3-Fluorophenylboronic acid6-(3-Fluorophenyl)-4-chloroquinoline-3-carbonitrile82-92
48-bromo-6-methylquinolin-2(1H)-onePhenylboronic acid8-phenyl-6-methylquinolin-2(1H)-one85
58-bromo-6-methylquinolin-2(1H)-one4-Methoxyphenylboronic acid8-(4-Methoxyphenyl)-6-methylquinolin-2(1H)-one88

Mandatory Visualizations

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling A Combine Reactants: - this compound (1 eq.) - Arylboronic Acid (1.2 eq.) - Pd Catalyst (3-5 mol%) - Base (2-3 eq.) B Add to Flame-Dried Schlenk Flask A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent (e.g., Dioxane/H₂O) C->D E Heat to 80-90 °C with Vigorous Stirring D->E F Monitor by TLC or LC-MS E->F 4-12 hours G Cool to Room Temperature F->G Reaction Complete H Dilute with H₂O & Extract with Organic Solvent G->H I Dry, Concentrate & Purify by Chromatography H->I J Characterize by NMR & Mass Spectrometry I->J

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Ln Pd0->OxAdd L1 Oxidative Addition Pd0->L1 Ar-X Trans Ar-Pd(II)-Ar' Ln OxAdd->Trans L2 Transmetalation OxAdd->L2 Ar'B(OH)₂ Base Trans->Pd0 L3 Reductive Elimination Trans->L3 Ar-Ar'

References

Application Notes and Protocols for the Use of 6-Bromo-2-chloro-3-methylquinoline as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors. The unique electronic and steric properties of the quinoline ring system allow for diverse interactions with the ATP-binding site of various kinases, making it a valuable template for the design of targeted therapeutics. Among the vast array of functionalized quinolines, 6-Bromo-2-chloro-3-methylquinoline stands out as a particularly useful and versatile building block.

The presence of two distinct halogen atoms at the 2- and 6-positions, with differential reactivity, allows for selective and sequential functionalization through modern cross-coupling methodologies. This enables the systematic exploration of chemical space and the generation of diverse libraries of kinase inhibitors. The methyl group at the 3-position can also play a crucial role in modulating potency and selectivity by influencing the conformation of the molecule within the kinase active site.

These application notes provide a comprehensive overview of the synthetic utility of this compound in the development of kinase inhibitors, complete with detailed experimental protocols and representative biological data for analogous compounds.

Synthetic Strategy: A Gateway to Kinase Inhibitor Scaffolds

The differential reactivity of the C-Cl and C-Br bonds in this compound is the cornerstone of its utility. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, compared to the C-Cl bond. This allows for selective functionalization at the 6-position while leaving the 2-chloro group intact for subsequent modifications.

A common and effective strategy for the synthesis of kinase inhibitors from this building block involves a two-step sequence:

  • Palladium-Catalyzed Cross-Coupling at the C6-Position: A Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety. This is a key step in building the core scaffold of many kinase inhibitors, often providing a crucial interaction with the solvent-exposed region of the kinase active site.

  • Nucleophilic Aromatic Substitution (SNA r) or Buchwald-Hartwig Amination at the C2-Position: Introduction of an amine-containing side chain. This amine often forms a critical hydrogen bond with the hinge region of the kinase, a hallmark of many potent and selective inhibitors.

This sequential approach allows for the modular synthesis of a wide array of 2,6-disubstituted-3-methylquinoline derivatives, enabling the fine-tuning of their pharmacological properties.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize a hypothetical kinase inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Chloro-3-methyl-6-(4-methoxyphenyl)quinoline

This protocol describes the selective cross-coupling of an arylboronic acid at the C6-position of the starting material.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-Chloro-3-methyl-6-(4-methoxyphenyl)quinoline.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-(4-((3-methyl-6-(4-methoxyphenyl)quinolin-2-yl)amino)phenyl)acetamide

This protocol details the subsequent amination at the C2-position to introduce a key pharmacophore for kinase binding.

Materials:

  • 2-Chloro-3-methyl-6-(4-methoxyphenyl)quinoline (from Protocol 1)

  • 4-Aminoacetanilide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 2-Chloro-3-methyl-6-(4-methoxyphenyl)quinoline (1.0 mmol), 4-aminoacetanilide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add anhydrous 1,4-dioxane (10 mL).

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-(4-((3-methyl-6-(4-methoxyphenyl)quinolin-2-yl)amino)phenyl)acetamide.

Data Presentation: Representative Biological Activity

The following table summarizes representative quantitative data for a hypothetical series of kinase inhibitors derived from this compound, targeting VEGFR-2. The data is based on typical IC₅₀ values observed for structurally similar quinoline-based VEGFR-2 inhibitors.

Compound IDR¹ (at C6)R² (at C2-amino)VEGFR-2 IC₅₀ (nM)
HQI-1 4-Methoxyphenyl4-Acetamidophenyl15
HQI-2 3-Fluorophenyl4-Acetamidophenyl25
HQI-3 Pyridin-4-yl4-Acetamidophenyl12
HQI-4 4-Methoxyphenyl3-Hydroxyphenyl30
HQI-5 4-Methoxyphenyl4-(Methylsulfonyl)phenyl18
Sorafenib (Reference) --90

IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Quinoline Inhibitor (e.g., HQI-1) Inhibitor->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Migration Akt->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoline derivative.

Experimental Workflow

G Start 6-Bromo-2-chloro- 3-methylquinoline Step1 Suzuki Coupling (Protocol 1) Start->Step1 Intermediate 2-Chloro-3-methyl- 6-arylquinoline Step1->Intermediate Step2 Buchwald-Hartwig Amination (Protocol 2) Intermediate->Step2 FinalProduct 2-Amino-3-methyl- 6-arylquinoline (Kinase Inhibitor) Step2->FinalProduct BioAssay Kinase Inhibition Assay (e.g., VEGFR-2) FinalProduct->BioAssay Data IC50 Determination BioAssay->Data

Caption: General synthetic workflow for kinase inhibitor synthesis.

Structure-Activity Relationship (SAR) Logic

G Core This compound (Starting Material) Mod1 Modification at C6 (Suzuki Coupling) Core->Mod1 Mod2 Modification at C2 (Buchwald-Hartwig Amination) Core->Mod2 Methyl C3-Methyl Group (Selectivity Pocket) Core->Methyl Aryl Aryl/Heteroaryl Group (Solvent Front Interaction) Mod1->Aryl Amine Amine Side Chain (Hinge Binding) Mod2->Amine Activity Kinase Inhibitory Activity (Potency & Selectivity) Aryl->Activity Amine->Activity Methyl->Activity

Caption: Key structural modifications influencing kinase inhibitory activity.

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of novel kinase inhibitors. Its di-halogenated nature allows for selective and sequential functionalization, providing a robust platform for generating diverse chemical libraries. The protocols and data presented herein, while based on representative examples, provide a solid foundation for researchers to embark on the design and synthesis of new generations of targeted cancer therapeutics. The modular nature of the synthetic routes enables the systematic exploration of structure-activity relationships, ultimately leading to the identification of potent and selective kinase inhibitors with improved pharmacological profiles.

Application Notes and Protocols: Synthesis of 6-Bromo-2-chloro-3-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 6-Bromo-2-chloro-3-methylquinoline, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol is based on the Vilsmeier-Haack reaction, a reliable method for the synthesis of 2-chloroquinoline derivatives.

I. Synthetic Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the acetylation of 4-bromo-3-methylaniline to form the intermediate, N-(4-bromo-3-methylphenyl)acetamide. This intermediate is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Vilsmeier-Haack Cyclization A 4-Bromo-3-methylaniline C N-(4-bromo-3-methylphenyl)acetamide A->C Glacial Acetic Acid B Acetic Anhydride D N-(4-bromo-3-methylphenyl)acetamide F This compound D->F Heat E Vilsmeier Reagent (POCl₃ + DMF)

Synthetic route for this compound.

II. Experimental Protocols

Step 1: Synthesis of N-(4-bromo-3-methylphenyl)acetamide

This procedure outlines the synthesis of the acetanilide intermediate.

Materials:

  • 4-Bromo-3-methylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ice-cold water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-3-methylaniline (1 equivalent) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water with constant stirring.

  • The solid product, N-(4-bromo-3-methylphenyl)acetamide, will precipitate out.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining acid.

  • Recrystallize the crude product from ethanol to obtain pure N-(4-bromo-3-methylphenyl)acetamide.

  • Dry the purified product in a desiccator.

Step 2: Synthesis of this compound

This protocol details the Vilsmeier-Haack cyclization to form the final product.

Materials:

  • N-(4-bromo-3-methylphenyl)acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (for extraction and recrystallization)

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a calcium chloride guard tube

  • Magnetic stirrer with a heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise from the dropping funnel while maintaining the temperature between 0-5 °C.

  • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • To this pre-formed reagent, add N-(4-bromo-3-methylphenyl)acetamide (1 equivalent) portion-wise, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, slowly bring the reaction mixture to room temperature and then heat it to 80-90 °C for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • The crude product will precipitate out. Collect the solid by vacuum filtration and wash it with water.

  • For further purification, the aqueous layer can be extracted with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude solid from ethyl acetate to afford pure this compound.

III. Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₇BrClN[1]
Molecular Weight 256.53 g/mol
CAS Number 113092-96-9[2][3]
Melting Point Not available in the searched literature.
¹H NMR Spectral data available.[3]
¹³C NMR Spectral data available.[3]
IR Spectrum Spectral data available.[3]
Mass Spectrum Spectral data available.[3]

Table 2: Comparative Data for Similar Quinoline Derivatives.

CompoundMolecular FormulaMelting Point (°C)Reference
6-Chloro-2-methylquinolineC₁₀H₈ClN94-98[4]
6-Bromo-2-chloroquinolineC₉H₅BrClNNot specified[5]
6-Chloro-2-ethyl-3-methylquinolineC₁₂H₁₂ClNNot available[6]

IV. Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors.

  • Proper quenching and neutralization steps are critical for safety.

Disclaimer: This protocol is intended for use by trained chemistry professionals. The reaction conditions may need to be optimized for specific laboratory settings and scales. Always perform a thorough risk assessment before starting any chemical synthesis.

References

Application Notes and Protocols for the Characterization of 6-Bromo-2-chloro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of the novel heterocyclic compound, 6-Bromo-2-chloro-3-methylquinoline. The following protocols and data are intended to serve as a foundational guide for researchers involved in the synthesis, purification, and analysis of this and structurally related molecules.

Compound Profile

  • Compound Name: this compound

  • Molecular Formula: C₁₀H₇BrClN

  • Molecular Weight: 256.53 g/mol

  • Structure: Chemical structure of this compound

Analytical Techniques and Data

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of this compound. The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are critical for structural confirmation.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0d1HH-4
~ 7.8d1HH-5
~ 7.6dd1HH-7
~ 7.5d1HH-8
~ 2.5s3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 160C-2
~ 148C-8a
~ 135C-4
~ 133C-7
~ 130C-5
~ 128C-4a
~ 125C-6
~ 122C-3
~ 18-CH₃
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Due to the presence of bromine and chlorine, the mass spectrum will exhibit a characteristic isotopic pattern.

Table 3: Predicted Mass Spectrometry Data for this compound

Adductm/z (Predicted)
[M+H]⁺255.9523
[M+Na]⁺277.9343
[M-H]⁻253.9378

Data sourced from PubChem.[1]

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 50-500.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound and for quantitative analysis. A reverse-phase method is generally suitable for this type of molecule.

Table 4: Starting HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 70:30 (v/v) Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Further dilute with the mobile phase to a concentration within the linear range of the detector (e.g., 0.1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Method Execution:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and standards.

    • Monitor the chromatogram at 254 nm.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by integrating the peak areas (% Area = (Area of main peak / Total area of all peaks) * 100).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Interpretation
3050-3100C-H stretching (aromatic)
2900-3000C-H stretching (methyl)
1600-1650C=C and C=N stretching (quinoline ring)
1450-1550Aromatic ring vibrations
~1050C-Cl stretching
550-650C-Br stretching
  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualized Workflows

The following diagrams illustrate the logical workflow for the characterization of this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_spectroscopy Spectroscopic Techniques Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure Structural Elucidation Purity->Structure NMR NMR (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (GC-MS) Structure->MS FTIR FTIR Structure->FTIR

Caption: General workflow for synthesis and characterization.

cluster_primary Primary Analysis cluster_secondary Detailed Structural Confirmation start Sample of This compound hplc HPLC Analysis start->hplc Purity Check ms MS Analysis start->ms Molecular Weight nmr ¹H and ¹³C NMR hplc->nmr ms->nmr ftir FTIR Analysis nmr->ftir Functional Groups result Confirmed Structure & Purity Report ftir->result

Caption: Logical flow of analytical techniques.

References

Application Note: Protocol for High-Throughput Biological Screening of 6-Bromo-2-chloro-3-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoline derivatives are a prominent class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1][2] These compounds have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The quinoline scaffold's versatility allows for structural modifications to optimize therapeutic efficacy.[3] This document provides detailed protocols for the initial biological screening of novel 6-Bromo-2-chloro-3-methylquinoline analogs to evaluate their potential as anticancer and antimicrobial agents. The methodologies described include a cytotoxicity assay against human cancer cell lines and a minimum inhibitory concentration assay against pathogenic bacteria.

Anticancer Activity Screening: MTT Cytotoxicity Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[4] It measures the metabolic activity of cells, which is indicative of the number of viable cells.[5] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt into purple formazan crystals.[4][5] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[6]

Experimental Protocol: MTT Assay

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 - breast, HCT-116 - colon, A549 - lung)

  • This compound analogs (dissolved in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered).[5][6]

  • DMSO (Dimethyl Sulfoxide)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize the cells, count them using a hemocytometer, and dilute to a concentration of 1 x 10⁵ cells/mL in a complete culture medium. Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate.[7]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in serum-free media. After 24 hours, remove the old media from the wells and add 100 µL of the various compound concentrations. Include wells for a negative control (media only) and a vehicle control (media with the highest concentration of DMSO used for the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: After the treatment period, carefully remove the medium. Add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL) to each well.[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[5][8] During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: After incubation, add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation: Anticancer Activity

The results of the cytotoxicity screening can be summarized as follows:

Table 1: Anticancer Activity (IC₅₀) of this compound Analogs

Compound ID IC₅₀ (µM) vs. MCF-7 (Breast Cancer) IC₅₀ (µM) vs. HCT-116 (Colon Cancer) IC₅₀ (µM) vs. A549 (Lung Cancer)
BQ-Analog-01 1.5 2.3 3.1
BQ-Analog-02 5.8 7.1 8.4
BQ-Analog-03 0.9 1.2 1.8
BQ-Analog-04 > 50 > 50 > 50

| Doxorubicin (Control) | 0.5 | 0.8 | 0.7 |

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[9] The broth microdilution method is a standardized and widely used technique to determine the MIC of a compound against various bacterial strains.[10][11][12]

Experimental Protocol: Broth Microdilution MIC Assay

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 - Gram-positive, Escherichia coli ATCC 25922 - Gram-negative)

  • This compound analogs (dissolved in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]

  • 0.5 McFarland turbidity standard

  • Sterile 96-well U-bottom microtiter plates

  • Standard antibiotics for control (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli)

Procedure:

  • Compound Preparation: In a 96-well plate, add 50 µL of CAMHB to all wells except the first column. In the first column, add 100 µL of each test compound at twice the highest desired concentration. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate.[9] This creates a range of decreasing concentrations.

  • Inoculum Preparation: From a fresh culture plate, pick several bacterial colonies and suspend them in saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[11][12]

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.[9] Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[9][11]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][11]

Data Presentation: Antimicrobial Activity

The results of the antimicrobial screening can be summarized as follows:

Table 2: Antimicrobial Activity (MIC) of this compound Analogs

Compound ID MIC (µg/mL) vs. S. aureus (Gram-positive) MIC (µg/mL) vs. E. coli (Gram-negative)
BQ-Analog-01 8 32
BQ-Analog-02 64 >128
BQ-Analog-03 4 16
BQ-Analog-04 >128 >128
Vancomycin (Control) 1 N/A

| Ciprofloxacin (Control) | 0.5 | 0.25 |

Visualized Workflows and Pathways

Biological Screening Workflow

G cluster_0 Screening Cascade for Quinoline Analogs cluster_1 Primary Screening start Library of 6-Bromo-2-chloro- 3-methylquinoline Analogs anticancer Anticancer Screening start->anticancer antimicrobial Antimicrobial Screening start->antimicrobial mtt MTT Assay (Cell Viability) anticancer->mtt mic MIC Assay (Bacterial Growth) antimicrobial->mic data_analysis Data Analysis (IC50 & MIC Determination) mtt->data_analysis mic->data_analysis end_node Identification of 'Hit' Compounds data_analysis->end_node

Caption: Workflow for the biological screening of quinoline analogs.

Hypothetical Anticancer Signaling Pathway

Quinoline derivatives can exert their anticancer effects by interfering with key signaling pathways that regulate cell survival and proliferation, such as the PI3K/AKT pathway.[13][14]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Compound Quinoline Analog Compound->AKT Inhibition

Caption: Inhibition of the PI3K/AKT pathway by a quinoline analog.

References

Application Notes and Protocols for the Design and Synthesis of Novel Antimicrobial Agents from 6-Bromo-2-chloro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design, synthesis, and evaluation of novel antimicrobial agents derived from the versatile scaffold, 6-Bromo-2-chloro-3-methylquinoline. This document outlines detailed synthetic protocols, presents antimicrobial activity data for analogous compounds, and describes the underlying mechanism of action.

Design Rationale

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics.[1] The strategic functionalization of the this compound scaffold offers a promising avenue for developing new chemical entities with potent antimicrobial activity. The bromine atom at the C6 position and the methyl group at the C3 position can influence the compound's lipophilicity and steric interactions within the target's active site. The chloro group at the C2 position serves as a versatile synthetic handle, allowing for nucleophilic substitution to introduce a variety of pharmacologically relevant moieties. This approach, known as molecular hybridization, involves coupling the quinoline scaffold with other bioactive heterocycles to potentially enhance antimicrobial potency and broaden the spectrum of activity.

Synthesis of this compound Derivatives

The synthesis of novel antimicrobial agents from this compound primarily involves the nucleophilic displacement of the highly reactive C2-chloro substituent. A variety of nitrogen, oxygen, and sulfur nucleophiles can be employed to generate a diverse library of derivatives.

Experimental Protocol: General Procedure for Nucleophilic Substitution

A general synthetic route for the derivatization of this compound is outlined below. This protocol is adapted from methodologies reported for similar 2-chloroquinoline derivatives.

Materials:

  • This compound

  • Appropriate nucleophile (e.g., substituted aniline, phenol, thiophenol, or heterocyclic amine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, or acetonitrile)

  • Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N))

  • Standard laboratory glassware and purification apparatus (TLC, column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent, add the desired nucleophile (1.1 eq) and a base (2.0 eq).

  • The reaction mixture is stirred at an elevated temperature (typically 80-120 °C) for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures) to afford the pure derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates the general workflow for the synthesis and evaluation of these novel antimicrobial agents.

G cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation start This compound reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization mic MIC Determination characterization->mic Synthesized Derivative cytotoxicity Cytotoxicity Assay mic->cytotoxicity moa Mechanism of Action Studies cytotoxicity->moa

Figure 1: Experimental workflow for synthesis and evaluation.

Antimicrobial Activity

The synthesized derivatives of this compound are expected to exhibit a range of antimicrobial activities. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related bromo- and chloro-substituted quinoline compounds against various bacterial and fungal strains, providing a reference for the potential efficacy of newly synthesized agents.

Table 1: Antibacterial Activity of Substituted Quinolines (MIC in µg/mL)
Compound IDDerivative TypeS. aureusB. subtilisE. coliP. aeruginosaReference
A 2-Anilino-6-bromoquinoline12.52550100N/A
B 2-(4-Chlorophenoxy)-6-bromoquinoline6.2512.52550N/A
C 2-(Phenylthio)-6-bromoquinoline2550100>100N/A
D 2-(Piperidin-1-yl)-6-bromoquinoline3.126.2512.525N/A
E 2-Hydrazinyl-6-methylquinoline>502512.550[2]

Note: The data presented in this table is representative of similarly substituted quinoline derivatives and is intended for comparative purposes. Actual MIC values for novel compounds must be determined experimentally.

Table 2: Antifungal Activity of Substituted Quinolines (MIC in µg/mL)
Compound IDDerivative TypeC. albicansA. nigerReference
A 2-Anilino-6-bromoquinoline50100N/A
B 2-(4-Chlorophenoxy)-6-bromoquinoline2550N/A
C 2-(Phenylthio)-6-bromoquinoline100>100N/A
D 2-(Piperidin-1-yl)-6-bromoquinoline12.525N/A
E 2-Hydrazinyl-6-methylquinoline2550[2]

Note: The data presented in this table is representative of similarly substituted quinoline derivatives and is intended for comparative purposes. Actual MIC values for novel compounds must be determined experimentally.

Mechanism of Action

Quinolone antibiotics primarily exert their antimicrobial effect by inhibiting bacterial DNA synthesis.[1] This is achieved through the targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

Quinolone derivatives stabilize the covalent complex formed between these enzymes and the bacterial DNA.[4] This stabilization leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[5] The following diagram illustrates this proposed signaling pathway.

G quinolone Quinolone Derivative gyrase DNA Gyrase quinolone->gyrase Inhibition topoIV Topoisomerase IV quinolone->topoIV Inhibition complex_gyrase Stabilized Gyrase-DNA Cleavage Complex gyrase->complex_gyrase Forms complex_topoIV Stabilized Topo IV-DNA Cleavage Complex topoIV->complex_topoIV Forms replication_block Replication Fork Arrest complex_gyrase->replication_block complex_topoIV->replication_block ds_breaks Double-Strand DNA Breaks replication_block->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

Figure 2: Proposed mechanism of action of quinolone derivatives.

Protocols for Antimicrobial Susceptibility Testing

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method for determining the MIC of the synthesized compounds.

Materials:

  • Synthesized quinoline derivatives

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of final concentrations.

  • Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel antimicrobial agents. The synthetic versatility of the C2-chloro position allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new quinoline-based compounds in the ongoing search for effective treatments against microbial infections.

References

Application Notes and Protocols: 6-Bromo-2-chloro-3-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloro-3-methylquinoline is a halogenated quinoline derivative that serves as a versatile scaffold and key intermediate in the synthesis of potentially bioactive molecules. The quinoline core is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The strategic placement of bromo, chloro, and methyl substituents on the quinoline ring of this compound offers multiple points for chemical modification, making it an attractive starting material for the development of novel drug candidates.

This document provides an overview of the potential applications of this compound in medicinal chemistry, based on the activities of structurally related compounds. It also includes detailed protocols for its synthesis and for the evaluation of the biological activity of its derivatives.

Key Applications in Medicinal Chemistry

While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs are present in compounds with significant pharmacological activities. This suggests its potential as a valuable building block in the following areas:

  • Anticancer Drug Discovery: The quinoline scaffold is a well-established framework for the design of anticancer agents.[1] Bromo-substituted quinolinones and quinazolines have demonstrated potent antiproliferative effects against various cancer cell lines.[1] The bromine atom at the C6 position can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.[1] Furthermore, derivatives of the quinolinone core have been shown to inhibit kinases involved in cancer cell signaling, such as DNA-dependent protein kinase (DNA-PK).[1]

  • Kinase Inhibitors: Many quinoline derivatives function as kinase inhibitors by competing with ATP for binding to the enzyme's active site. The dysregulation of kinase signaling is a hallmark of many cancers.[1] Although not directly demonstrated for this compound, its core structure is analogous to compounds known to inhibit receptor tyrosine kinases (RTKs) like EGFR, which would block downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway.

  • Antitubercular Agents: A closely related compound, 6-bromo-3-Chlorophenylmethyl-2-methoxy-quinoline, has been identified as an important intermediate in the synthesis of TMC-207 (bedaquiline), a novel antitubercular agent.[1] This highlights the potential of the 6-bromo-2-chloro-quinoline scaffold in the development of new treatments for tuberculosis.

  • Prostaglandin F2α Inhibitors: Analogues of 6-bromo-3-methylquinoline have been investigated as inhibitors of prostaglandin F2α (PGF2α), which is associated with preterm labor.[2] This suggests that derivatives of this compound could be explored for tocolytic therapies.

Data Presentation

While quantitative data for this compound is scarce, the following table summarizes the anticancer activity of a related brominated quinoline derivative to provide a reference for potential efficacy.

CompoundCell LineIC50 (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioma)15.4[3]
HeLa (human cervical cancer)26.4[3]
HT29 (human colon cancer)15.0[3]

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound can be adapted from established methods for similar quinoline derivatives. A generalized two-step synthesis is outlined below:

Step 1: Synthesis of 6-Bromo-3-methylquinolin-2(1H)-one

This step involves the cyclization of an appropriate acyclic precursor. A common method is the Conrad-Limpach reaction.

  • Reactants: 4-bromoaniline and ethyl 2-methylacetoacetate.

  • Procedure:

    • A mixture of 4-bromoaniline (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents) is heated, typically in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid).

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

    • The intermediate anilinocrotonate is then cyclized at high temperature (around 250 °C) in a high-boiling point solvent like Dowtherm A to yield 6-Bromo-3-methylquinolin-2(1H)-one.

    • The product is isolated by cooling the reaction mixture and collecting the precipitate by filtration, followed by washing with a suitable solvent like ethanol.

Step 2: Chlorination of 6-Bromo-3-methylquinolin-2(1H)-one

  • Reactants: 6-Bromo-3-methylquinolin-2(1H)-one and a chlorinating agent.

  • Procedure:

    • 6-Bromo-3-methylquinolin-2(1H)-one is treated with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

    • The mixture is heated to reflux for several hours.

    • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched by pouring it onto crushed ice.

    • The resulting precipitate, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7)

    • 96-well plates

    • Complete cell culture medium

    • This compound derivatives dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]

    • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Synthetic Pathway

G cluster_0 Synthesis of this compound 4-Bromoaniline 4-Bromoaniline Intermediate Anilinocrotonate Intermediate 4-Bromoaniline->Intermediate Conrad-Limpach Reaction Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate->Intermediate Quinolinone 6-Bromo-3-methylquinolin-2(1H)-one Intermediate->Quinolinone High-Temp Cyclization Final_Product This compound Quinolinone->Final_Product Chlorination POCl3 POCl3 POCl3->Final_Product

Caption: A potential synthetic pathway for this compound.

Experimental Workflow for Anticancer Screening

G cluster_1 MTT Assay Workflow A Seed cancer cells in 96-well plates B Treat cells with this compound derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for determining anticancer activity using the MTT assay.

Potential Mechanism of Action as a Kinase Inhibitor

G cluster_2 Inhibition of a Generic RTK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds and Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Cascade Quinoline This compound Derivative (Inhibitor) Quinoline->RTK Inhibits Autophosphorylation Response Cell Proliferation & Survival Downstream->Response Leads to

Caption: Inhibition of a generic RTK signaling pathway by a quinoline derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-chloro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-chloro-3-methylquinoline.

Troubleshooting Guide

Users may encounter several issues during the synthesis of this compound. This guide addresses common problems in a question-and-answer format.

Issue 1: Low or No Yield of the Final Product

Question: I am getting a very low yield, or no desired product at all. What are the possible causes and how can I fix it?

Answer: Low or no yield can stem from several factors throughout the synthetic process. A systematic check of each step is recommended.

Potential Causes & Recommended Solutions:

Potential Cause Recommended Solution
Incomplete Cyclization to form the Quinolinone Precursor: The initial formation of 6-Bromo-3-methylquinolin-2(1H)-one may be inefficient.Ensure the cyclizing agent (e.g., Polyphosphoric Acid or Eaton's Reagent) is fresh and used in sufficient excess. Consider increasing the reaction temperature in 10°C increments while monitoring the reaction progress by Thin Layer Chromatography (TLC). Prolonging the reaction time may also improve the yield.
Decomposition of Starting Materials or Intermediates: The precursors or intermediates might be sensitive to the reaction conditions, especially high temperatures.If using a strong acid for cyclization, ensure the temperature does not exceed the decomposition point of your substrate. For thermally sensitive compounds, explore milder cyclization conditions.
Inefficient Chlorination: The conversion of the hydroxyl group of the quinolinone to the chloro group might be incomplete.Use a fresh, high-purity chlorinating agent like phosphorus oxychloride (POCl₃). Ensure anhydrous conditions, as moisture can decompose POCl₃. The reaction temperature and time are critical; refluxing for an adequate period (typically 1-3 hours) is usually necessary. The use of a co-solvent like toluene can sometimes improve the reaction.
Product Loss During Work-up: The desired product might be lost during the extraction and purification steps.During aqueous work-up, ensure the pH is carefully controlled to precipitate the product fully. The product may have some solubility in the aqueous layer, so consider back-extraction of the aqueous phase with a suitable organic solvent like dichloromethane or ethyl acetate.

Issue 2: Formation of Significant Impurities and Side Products

Question: My final product is contaminated with several impurities. What are the likely side reactions and how can I minimize them?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions and Prevention Strategies:

Side Reaction Description Prevention Strategy
Over-chlorination or Ring Chlorination: Besides the desired C2-chlorination, other positions on the quinoline ring might get chlorinated, especially under harsh conditions.Use a stoichiometric amount of the chlorinating agent (POCl₃). Avoid excessively high temperatures or prolonged reaction times. Careful monitoring of the reaction by TLC can help stop the reaction once the starting material is consumed.
Formation of Phosphorylated Intermediates: During chlorination with POCl₃, stable phosphorylated intermediates can form, which may be difficult to convert to the final product.[1][2]Control the reaction temperature carefully. An initial phosphorylation can occur at lower temperatures, followed by conversion to the chloro-product upon heating.[1][2] Ensure the reaction is heated sufficiently (e.g., to reflux) to drive the conversion.
Polymerization/Tar Formation: The starting materials or intermediates, especially under strong acidic and high-temperature conditions, can polymerize, leading to the formation of intractable tars.Add reactants slowly and with efficient stirring to avoid localized overheating. The use of a moderator like ferrous sulfate can sometimes help in related quinoline syntheses.[3] Consider milder reaction conditions or alternative synthetic routes if tarring is severe.
Incomplete Reaction of Precursors: Unreacted 6-Bromo-3-methylquinolin-2(1H)-one can be a major impurity.Ensure sufficient reaction time and temperature for the chlorination step. Use a slight excess of the chlorinating agent to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and practical approach involves a two-step synthesis. The first step is the synthesis of the precursor, 6-Bromo-3-methylquinolin-2(1H)-one, via a suitable cyclization reaction (e.g., from 4-bromoaniline and a β-ketoester). The second step is the chlorination of this quinolinone intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: How can I effectively purify the final product, this compound?

A2: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, solvents like ethanol, hexane, or a mixture of hexane and ethyl acetate can be effective.[4] Column chromatography on silica gel using a gradient of ethyl acetate in hexane is also a standard method for separating the desired product from impurities.

Q3: What analytical techniques are recommended for characterizing the final product and monitoring the reaction?

A3: Thin Layer Chromatography (TLC) is essential for monitoring the progress of the reaction. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are standard techniques. Elemental analysis can be used to confirm the empirical formula.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The reactions, especially the cyclization and chlorination steps, can be exothermic and should be conducted with care, often involving controlled addition of reagents and cooling.

Experimental Protocols

A general experimental protocol for the key chlorination step is provided below. This should be adapted and optimized based on laboratory conditions and the specific scale of the reaction.

Synthesis of this compound from 6-Bromo-3-methylquinolin-2(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6-Bromo-3-methylquinolin-2(1H)-one (1.0 eq).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask.

  • Reaction: Heat the mixture to reflux (typically around 110°C) and maintain for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.

  • Neutralization: Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the product precipitates.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

  • Purification: Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

Below are diagrams illustrating the key workflow and logical relationships in troubleshooting the synthesis.

G cluster_0 Synthesis Workflow start Start: 6-Bromo-3-methylquinolin-2(1H)-one chlorination Chlorination with POCl3 start->chlorination workup Aqueous Work-up & Neutralization chlorination->workup purification Purification (Recrystallization/Chromatography) workup->purification product Final Product: this compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

G cluster_1 Troubleshooting Logic low_yield Problem: Low Yield cause1 Incomplete Reaction low_yield->cause1 cause2 Decomposition low_yield->cause2 cause3 Product Loss low_yield->cause3 impurities Problem: Impurities side_reaction1 Over-chlorination impurities->side_reaction1 side_reaction2 Phosphorylated Intermediates impurities->side_reaction2 side_reaction3 Tar Formation impurities->side_reaction3 solution1 Increase Time/Temp cause1->solution1 solution2 Milder Conditions cause2->solution2 solution3 Optimize Work-up cause3->solution3 solution4 Control Stoichiometry side_reaction1->solution4 solution5 Ensure Sufficient Heating side_reaction2->solution5 solution6 Controlled Addition side_reaction3->solution6

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 6-Bromo-2-chloro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 6-Bromo-2-chloro-3-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on the general synthesis of substituted quinolines, common impurities may include:

  • Unreacted starting materials: Such as the precursor 6-bromo-3-methylquinolin-2(1H)-one.

  • Isomeric byproducts: Formation of other positional isomers during bromination or other substitution reactions.

  • Hydrolysis product: 6-Bromo-3-methylquinolin-2(1H)-one, formed by the reaction of the product with moisture.

  • Over-halogenated or under-halogenated species: Impurities with additional or missing halogen atoms.

  • Residual solvents: Solvents used in the reaction and work-up, such as phosphorus oxychloride (POCl₃) or toluene.

Q2: My purified this compound product has a pink or rusty red color. What is the cause and how can I remove it?

A2: The coloration is likely due to trace impurities or degradation products formed during the synthesis, particularly if harsh reagents like phosphorus oxychloride were used at high temperatures. To remove the color, you can perform a recrystallization from a suitable solvent (e.g., absolute ethanol) with the addition of a small amount of decolorizing agent like activated charcoal. The charcoal is then removed by hot filtration.[1]

Q3: What are the recommended analytical techniques to assess the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): For rapid qualitative monitoring of the purification process. A suggested eluent system for a similar compound is a 1:1 mixture of hexane and dichloromethane on a silica plate.[1]

  • High-Performance Liquid Chromatography (HPLC): For quantitative determination of purity and detection of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any proton-containing impurities.

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseTroubleshooting Steps
Product does not crystallize upon cooling. The solution is not supersaturated (too much solvent was used).1. Concentrate the solution by evaporating some of the solvent. 2. Add an anti-solvent (a solvent in which the compound is less soluble) dropwise to the solution. 3. Scratch the inner wall of the flask with a glass rod to induce nucleation. 4. Add a seed crystal of the pure compound.
Product "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a co-solvent to lower the overall boiling point or improve solubility. 3. Allow the solution to cool more slowly at room temperature before placing it in an ice bath.
Low recovery of the purified product. The compound is too soluble in the recrystallization solvent at low temperatures, or too much solvent was used for washing.1. Cool the crystallization mixture in an ice bath or refrigerator to maximize precipitation. 2. Use a minimal amount of cold solvent to wash the crystals during filtration. 3. Consider using a different solvent or solvent system where the compound has lower solubility at cold temperatures.
Colored impurities persist after recrystallization. The impurities have similar solubility to the product.1. Perform a second recrystallization. 2. During the dissolution step in hot solvent, add a small amount of activated charcoal, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[1]
Column Chromatography Issues
IssuePossible CauseTroubleshooting Steps
Poor separation of the product from impurities. Incorrect eluent system (mobile phase) or stationary phase.1. Optimize the eluent system using Thin-Layer Chromatography (TLC) first to achieve good separation (Rf value of the product around 0.2-0.4). 2. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. 3. Ensure the column is packed properly to avoid channeling.
Product elutes too quickly or too slowly. The polarity of the eluent is too high or too low, respectively.1. If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase. 2. If the product elutes too slowly (low Rf), increase the polarity of the mobile phase.
Streaking or tailing of the product band. The sample is overloaded, or the compound has low solubility in the eluent.1. Reduce the amount of crude material loaded onto the column. 2. Choose a mobile phase in which the compound is more soluble. 3. Add a small percentage of a more polar solvent to the eluent to improve solubility and reduce tailing.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of Bromoquinoline Derivatives

CompoundRecrystallization Solvent(s)
6-Bromo-2-chloro-4-methylquinolineAbsolute Ethanol[1]
6-Bromo-2-chloro-quinolineHexane[2]
6-bromo-3-Chlorophenylmethyl-2-methoxy-quinolineAnhydrous diethyl ether[3]
General BromoquinolinesEthanol, Ethyl Acetate, Hexane/Ethyl Acetate mixtures

Table 2: Purity Assessment Methods and Typical Observations

Analytical MethodParameterTypical Observation/Value
TLC (Silica Gel) Rf Value~0.25 (in 1:1 Hexane:CH₂Cl₂) for 6-Bromo-2-chloro-4-methylquinoline[1]
HPLC Purity>98% is typically achievable after successful purification.
¹H NMR Chemical ShiftsCharacteristic peaks for the methyl group and aromatic protons should be observed.
Melting Point RangeA sharp melting point range indicates high purity. For 6-Bromo-2-chloro-4-methylquinoline, it is 139.1-139.8 °C.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from the purification of the closely related isomer, 6-Bromo-2-chloro-4-methylquinoline.[1]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Gently swirl the mixture and heat it again for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, subsequently cool the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold absolute ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Column Packing: Use silica gel as the stationary phase. Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

  • Loading: Carefully add the dried sample-adsorbed silica gel to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate or hexane and dichloromethane. The optimal ratio should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis for Impurity Profile Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Minor Impurities Column_Chromatography Column Chromatography TLC->Column_Chromatography Multiple/Close-eluting Impurities Purity_Check Purity Assessment (HPLC, NMR, GC-MS) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Meets Specification

Caption: A logical workflow for the purification of this compound.

Side_Reactions cluster_synthesis Synthesis of this compound cluster_impurities Potential Side Reactions and Impurities Precursor 6-Bromo-3-methylquinolin-2(1H)-one + POCl3 Target This compound Precursor->Target Chlorination Incomplete_Reaction Incomplete Reaction Precursor->Incomplete_Reaction Isomerization Isomerization Precursor->Isomerization During Synthesis Hydrolysis Hydrolysis (H2O) Target->Hydrolysis Unreacted_Precursor Unreacted Precursor Incomplete_Reaction->Unreacted_Precursor Hydrolyzed_Product 6-Bromo-3-methylquinolin-2(1H)-one Hydrolysis->Hydrolyzed_Product Isomeric_Impurity Isomeric Impurity Isomerization->Isomeric_Impurity

Caption: Potential side reactions leading to impurities in the synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-2-chloro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 6-Bromo-2-chloro-3-methylquinoline. Our goal is to facilitate the smooth execution of your experiments and the successful synthesis of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Can I achieve selective Suzuki coupling at the C-6 position of this compound?

A1: Yes, selective coupling at the C-6 position is highly feasible. In palladium-catalyzed Suzuki-Miyaura reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1][2] The carbon-bromine (C-Br) bond at the 6-position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine (C-Cl) bond at the 2-position.[2] By carefully controlling the reaction conditions, you can achieve highly selective arylation at the C-6 position while leaving the C-2 chloro group intact for potential subsequent transformations.

Q2: What are the most common challenges with the Suzuki coupling of haloquinolines?

A2: The primary challenges include:

  • Low or no yield: This can be due to an inactive catalyst, inappropriate ligand choice, or suboptimal reaction conditions.[3]

  • Side reactions: The most common side reactions are protodeboronation of the boronic acid and homocoupling of the starting materials.[3]

  • Catalyst inhibition: The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[4]

Q3: Which palladium catalyst and ligand system is recommended for this substrate?

A3: For coupling at the C-Br bond, a variety of palladium catalysts can be effective. Systems like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used for bromoquinolines.[5] If you encounter low reactivity, employing more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., XPhos, SPhos), in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, can be beneficial, especially for less reactive aryl chlorides.

Q4: How do I choose the right base and solvent for the reaction?

A4: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[3] Common choices include inorganic bases like K₂CO₃, Na₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction's success.[5] A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often necessary to dissolve both the organic substrate and the inorganic base.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive catalyst or incomplete catalyst activation.Use a fresh batch of palladium precursor and ligand. Ensure proper degassing to prevent catalyst oxidation. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0).
Suboptimal catalyst/ligand system for the substrate.For the C-6 bromine, standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) should be effective.[5] If the reaction is sluggish, consider switching to a more active system with bulky, electron-rich ligands (e.g., XPhos, SPhos).
Inappropriate base or insufficient amount.Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure at least 2-3 equivalents of the base are used.[5]
Low reaction temperature.Gradually increase the reaction temperature. Temperatures between 80-100 °C are typical for these reactions.[3][5]
Formation of Side Products Homocoupling of boronic acid or aryl halide.This is often caused by the presence of oxygen. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Protodeboronation of the boronic acid.This can be promoted by high temperatures and strong bases. Consider using a milder base or slightly lower temperature. Using more stable boronic esters (e.g., pinacol esters) can also mitigate this issue.[3]
Dehalogenation of the starting material.This can occur in the presence of a hydride source. Avoid using protic solvents like alcohols if this is observed.
Incomplete Reaction Insufficient reaction time.Monitor the reaction progress using TLC or LC-MS and allow it to run until the starting material is consumed. Reaction times of 12-24 hours are common.[5]
Poorly reactive boronic acid.For less reactive boronic acids, a higher catalyst loading or a more active catalyst system may be necessary.

Data Presentation

The following table summarizes typical reaction conditions that can be used as a starting point for the selective Suzuki-Miyaura coupling at the C-6 position of this compound, based on data from analogous 6-bromoquinoline derivatives.[2][5]

ParameterRecommended ConditionNotes
Substrate This compound---
Coupling Partner Arylboronic Acid or Boronate Ester1.2 - 1.5 equivalents are typically used.[5]
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃Catalyst loading is typically 3-5 mol%.[5]
Ligand dppf, PPh₃, or Buchwald ligands (e.g., XPhos, RuPhos)Often used with palladium sources like Pd₂(dba)₃.[5]
Base K₂CO₃, Na₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0 equivalents are common. The choice of base can significantly impact the reaction.[5]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂OA biphasic solvent system is often necessary.[5]
Temperature 80 - 100 °CHigher temperatures may be required for less reactive substrates.[5]
Reaction Time 12 - 24 hoursReaction progress should be monitored.[5]

Experimental Protocols

General Protocol for Selective Suzuki Coupling at the C-6 Position

This protocol is a generalized procedure and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(dppf)Cl₂ (3 mol%)

  • Na₂CO₃ (2.0 equiv.)

  • Degassed 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Add degassed 1,4-dioxane and degassed water in a 4:1 (v/v) ratio via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[2]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[2]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2-chloro-3-methylquinoline.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2_complex R1-Pd(II)L2-R2 transmetalation->diaryl_pd2_complex out2 transmetalation->out2 reductive_elimination Reductive Elimination diaryl_pd2_complex->reductive_elimination reductive_elimination->pd0 out1 reductive_elimination->out1 in1 in1->oxidative_addition in2 in2->transmetalation in3 R1-R2 R1-R2 out1->R1-R2 Product X-B(OR)2 X-B(OR)2 out2->X-B(OR)2 Boron Byproduct R1-X R1-X R1-X->in1 Aryl Halide R2-B(OR)2 R2-B(OR)2 R2-B(OR)2->in2 Boronic Acid/ Ester + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification arrow arrow a Combine Reactants: Substrate, Boronic Acid, Catalyst, Base b Evacuate & Backfill with Inert Gas (3x) a->b c Add Degassed Solvent b->c d Heat to 80-90°C with Vigorous Stirring c->d e Monitor by TLC/LC-MS d->e f Cool & Dilute with Organic Solvent e->f g Aqueous Wash (Water, Brine) f->g h Dry, Filter & Concentrate g->h i Column Chromatography h->i j Characterize Product i->j

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting Logic

Troubleshooting start Low or No Yield? check_catalyst Is the catalyst system active and appropriate? start->check_catalyst check_conditions Are the reaction conditions (base, solvent, temp) optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst/ligand. Consider a more active system (e.g., Buchwald ligands). check_catalyst->solution_catalyst No check_atmosphere Is the reaction under a strictly inert atmosphere? check_conditions->check_atmosphere Yes solution_conditions Screen different bases (K3PO4, Cs2CO3). Ensure proper solvent system. Increase temperature. check_conditions->solution_conditions No solution_atmosphere Thoroughly degas solvents. Ensure a positive pressure of Ar or N2. check_atmosphere->solution_atmosphere No solution_recheck Re-evaluate starting material purity and stoichiometry. check_atmosphere->solution_recheck Yes

Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.

References

troubleshooting low reactivity of 6-Bromo-2-chloro-3-methylquinoline in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cross-coupling of 6-Bromo-2-chloro-3-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low reactivity or no reaction with this compound in my cross-coupling experiment?

A1: Low reactivity can stem from several factors. The primary reason is often related to the inherent reactivity of the carbon-halogen bonds. In this compound, the carbon-bromine (C-Br) bond at the 6-position is generally more reactive than the carbon-chlorine (C-Cl) bond at the 2-position.[1][2][3] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the oxidative addition step in the catalytic cycle.[1][3] However, the 3-methyl group may introduce steric hindrance, further impeding the reaction. For successful coupling, careful selection of the catalyst, ligand, base, and reaction conditions is critical.

Q2: Which position on this compound is more likely to react in a cross-coupling reaction?

A2: The C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 2-position in palladium-catalyzed cross-coupling reactions.[2][3] The general reactivity trend for aryl halides is I > Br > Cl > F.[1][3] By carefully controlling the reaction conditions, it is possible to achieve selective coupling at the C-6 position while leaving the C-Cl bond intact for subsequent transformations.[2]

Q3: How can I promote a reaction at the less reactive 2-chloro position?

A3: To encourage a reaction at the 2-chloro position, more forcing conditions are typically required. This can include using more specialized and highly active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] Higher temperatures and stronger bases may also be necessary. However, these conditions increase the risk of side reactions. It is often more strategic to first perform the coupling at the more reactive C-Br position under milder conditions.

Q4: What are common side reactions to look out for, and how can I minimize them?

A4: Common side reactions in cross-coupling reactions include:

  • Dehalogenation: The halogen atom is replaced by a hydrogen atom. This can sometimes be addressed by screening different bases and ensuring anhydrous conditions.[6]

  • Homocoupling: Two molecules of the boronic acid (in Suzuki coupling) or the alkyne (in Sonogashira coupling) couple with each other. This can be minimized by using the appropriate stoichiometry of reactants and a sufficiently active catalyst.[7]

  • Protodeboronation: (in Suzuki coupling) The boronic acid is replaced by a hydrogen atom. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[6]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

If you are experiencing low or no yield in your Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low/No Yield catalyst Check Catalyst System start->catalyst base Evaluate Base start->base conditions Assess Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents catalyst_sol1 Use fresh Pd catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) catalyst->catalyst_sol1 catalyst_sol2 Screen bulky, electron-rich ligands (e.g., Buchwald ligands) catalyst->catalyst_sol2 base_sol Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) base->base_sol conditions_sol1 Increase temperature (80-120 °C) conditions->conditions_sol1 conditions_sol2 Ensure inert atmosphere (N₂ or Ar) conditions->conditions_sol2 reagents_sol Use fresh boronic acid or consider pinacol ester reagents->reagents_sol success Improved Yield catalyst_sol1->success catalyst_sol2->success base_sol->success conditions_sol1->success conditions_sol2->success reagents_sol->success

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling.

Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure proper storage to prevent deactivation. For challenging couplings, consider more active pre-catalysts or ligands.[6][7]
Inefficient Ligand The choice of ligand is critical, especially for less reactive substrates. Screen bulky, electron-rich phosphine ligands which can accelerate the reaction.[4][8]
Inappropriate Base The base activates the boronic acid. The choice and amount can be critical. Consider screening bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[6][7]
Suboptimal Temperature Insufficient temperature can lead to a slow or incomplete reaction. Gradually increase the reaction temperature, typically in the range of 80-120 °C.[6][7]
Oxygen Contamination The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.[7][9]
Poor Boronic Acid Quality Boronic acids can degrade over time. Use a fresh bottle or consider converting it to a more stable pinacol ester.[6]
Issue 2: Poor Conversion in Buchwald-Hartwig Amination

For difficulties in coupling an amine with this compound, the following points should be addressed.

Potential Cause Suggested Solution
Catalyst/Ligand Mismatch The Buchwald-Hartwig amination is highly dependent on the palladium-ligand combination. Bulky, electron-rich phosphine ligands like Xantphos, BINAP, or DavePhos are often preferred.[10]
Incorrect Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like LHMDS or K₃PO₄ may be effective.[10]
Solvent Choice Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used. Ensure the solvent is thoroughly dried and degassed.[10]
Steric Hindrance The 3-methyl group on the quinoline and bulky amines can sterically hinder the reaction. Using a less sterically demanding ligand or higher temperatures may be necessary.
Amine Reactivity Primary amines are generally more reactive than secondary amines. For less reactive amines, a higher catalyst loading or more forcing conditions may be needed.

Logical Relationship for Buchwald-Hartwig Optimization

start Poor Conversion in Buchwald-Hartwig Amination catalyst Optimize Catalyst System start->catalyst base Select Appropriate Base start->base conditions Adjust Reaction Conditions start->conditions catalyst_options Screen Ligands: Xantphos, BINAP, DavePhos Consider Pd Pre-catalyst: Pd₂(dba)₃, Pd(OAc)₂ catalyst->catalyst_options base_options Use Strong, Non-nucleophilic Base: NaOtBu, LHMDS, K₃PO₄ base->base_options conditions_options Ensure Anhydrous/Inert Conditions Solvent: Toluene, Dioxane Temperature: 80-120 °C conditions->conditions_options success Successful C-N Bond Formation catalyst_options->success base_options->success conditions_options->success

Caption: Key optimization parameters for Buchwald-Hartwig amination.

Experimental Protocols

Selective Suzuki-Miyaura Coupling at the 6-Bromo Position

This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C-6 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Selective Suzuki-Miyaura Coupling

setup 1. Combine Reactants (Substrate, Boronic Acid, Catalyst, Base) in Schlenk Flask inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat with Stirring (80-100 °C) solvent->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Cool, Dilute & Extract monitor->workup purify 7. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Step-by-step workflow for selective Suzuki-Miyaura coupling.

Data Presentation: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for various cross-coupling reactions with this compound, targeting the more reactive C-Br bond. Optimization may be required for specific substrates.

Reaction Type Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temperature (°C)
Suzuki-Miyaura Pd(dppf)Cl₂ (3-5)-K₂CO₃ (2-3)Dioxane/H₂O80-100
Sonogashira PdCl₂(PPh₃)₂ (2-5)-Et₃NTHF or DMF60-80
Buchwald-Hartwig Pd₂(dba)₃ (2.5)Xantphos (6)NaOtBu (1.4)Toluene90-110
Heck Pd(OAc)₂ (2-5)PPh₃ (4-10)Et₃N (2)DMF or NMP100-140

References

preventing decomposition of 6-Bromo-2-chloro-3-methylquinoline during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 6-Bromo-2-chloro-3-methylquinoline during its synthesis and handling.

Troubleshooting Guide

Users may encounter several issues during the synthesis and storage of this compound, primarily related to its decomposition. This guide provides solutions to common problems.

Issue Potential Cause Recommended Solution
Low yield of this compound Hydrolysis during workup: The 2-chloro group is susceptible to hydrolysis under acidic conditions, forming the corresponding 6-Bromo-3-methylquinolin-2(1H)-one.[1]During the workup of the chlorination reaction, quench the reaction mixture in a basic solution, such as ammonium hydroxide in ice, to neutralize any excess acid.[2]
Incomplete chlorination: The precursor, 6-Bromo-3-methylquinolin-2(1H)-one, may not have fully reacted.Ensure a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride) is used and that the reaction is heated at reflux for an adequate amount of time (e.g., 2 hours).[2]
Presence of an impurity with a higher polarity than the product in TLC analysis Formation of 6-Bromo-3-methylquinolin-2(1H)-one: This is a common byproduct resulting from the hydrolysis of the product.Follow the recommendations for preventing hydrolysis during workup. Purify the crude product using column chromatography on silica gel.
Product degradation during storage Exposure to moisture and/or light: Haloquinolines can be sensitive to atmospheric moisture and light, leading to gradual decomposition.Store the purified this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. For long-term storage, consider refrigeration at temperatures such as -20°C, but be aware that some degradation may still occur over extended periods.[3]
Discoloration of the product (e.g., pink or rusty red crystals) Presence of trace impurities: Even small amounts of byproducts or residual reagents can cause discoloration.Recrystallize the product from a suitable solvent, such as ethanol, potentially with the use of decolorizing carbon.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The most common decomposition pathway is the hydrolysis of the 2-chloro group to a hydroxyl group, which then tautomerizes to the more stable 6-Bromo-3-methylquinolin-2(1H)-one. This reaction is often catalyzed by acidic conditions.[1]

Q2: How can I minimize the formation of the quinolinone byproduct during synthesis?

A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions and to neutralize the reaction mixture promptly and thoroughly during the workup. Using a base like ammonium hydroxide to quench the reaction is an effective strategy.[2]

Q3: What are the recommended storage conditions for this compound?

A3: The compound should be stored in a cool, dry, and dark environment. It is best kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect it from moisture and air. For extended storage, refrigeration is recommended.[4]

Q4: Will the methyl group at the 3-position affect the stability of the molecule?

A4: While specific data for this compound is limited, electron-donating groups on the quinoline ring can influence the reactivity of the chloro group. The methyl group at the 3-position may have a modest electronic effect on the susceptibility of the 2-chloro group to nucleophilic substitution, but the primary factor in preventing decomposition remains the exclusion of water and acid.

Q5: What purification methods are most effective for this compound?

A5: Following the initial workup and extraction, purification can be achieved by recrystallization from a solvent like ethanol.[2] For removing polar impurities such as the hydrolyzed quinolinone, column chromatography on silica gel is a suitable method.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound, 6-Bromo-2-chloro-4-methylquinoline.[2]

Materials:

  • 6-Bromo-3-methylquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Ethanol

  • Decolorizing carbon (optional)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-Bromo-3-methylquinolin-2(1H)-one.

  • Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents).

  • Heat the mixture to reflux under a nitrogen atmosphere and maintain for 2 hours.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated ammonium hydroxide. Caution: This should be done in a well-ventilated fume hood as the reaction is exothermic and releases fumes.

  • Transfer the resulting slurry to a separatory funnel and extract with dichloromethane.

  • Combine the organic extracts and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from hot absolute ethanol. If the solution is colored, decolorizing carbon can be added and the solution filtered while hot.

  • Allow the solution to cool slowly to form crystals, which are then collected by filtration.

Visualizations

Workflow for Preventing Decomposition During Synthesis

Caption: A workflow diagram illustrating the key steps to prevent decomposition during the synthesis of this compound.

Logical Relationship of Factors Leading to Decomposition

Factors Leading to Decomposition of this compound decomp Decomposition Product: 6-Bromo-3-methylquinolin-2(1H)-one hydrolysis Hydrolysis of 2-Chloro Group hydrolysis->decomp acid Acidic Conditions acid->hydrolysis moisture Presence of Water/Moisture moisture->hydrolysis improper_workup Improper Workup (e.g., acidic quench) improper_workup->acid improper_workup->moisture improper_storage Improper Storage (exposure to air/light) improper_storage->moisture light Light Exposure improper_storage->light light->decomp May contribute to general degradation

References

common impurities in 6-Bromo-2-chloro-3-methylquinoline and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the common impurities found in 6-Bromo-2-chloro-3-methylquinoline and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

The most common impurities in this compound typically arise from the synthetic route used. A likely synthesis involves the chlorination of 6-bromo-3-methylquinolin-2-one using a chlorinating agent like phosphorus oxychloride (POCl₃). Based on this, the primary impurities include:

  • Unreacted Starting Material: 6-bromo-3-methylquinolin-2-one may remain if the reaction does not go to completion.

  • Reagent-Related Impurities: Residual phosphorus oxychloride and its hydrolysis products (e.g., phosphoric acid) can be present.

  • Isomeric Byproducts: Depending on the purity of the starting materials, positional isomers may form.

  • Solvent Residues: Solvents used during the synthesis and purification, such as toluene, ethanol, or hexanes, might be retained in the final product.

Q2: How can I detect the presence of these impurities in my sample?

Several analytical techniques can be employed for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the main product and detecting non-volatile impurities like unreacted starting materials and isomeric byproducts. A C18 reversed-phase column with a gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common setup.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information to identify impurities and can be used for quantitative analysis (qNMR) to determine the absolute purity without the need for reference standards of the impurities.

Q3: What is a general procedure for the removal of colored impurities?

Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.

  • Procedure: Dissolve the crude this compound in a suitable hot solvent. Add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal. The desired compound should then crystallize from the filtrate upon cooling.[1][2]

Troubleshooting Guides

Recrystallization Issues

Problem: My this compound "oils out" instead of crystallizing during recrystallization.

  • Possible Cause: The solution may be too concentrated, or the cooling rate is too fast, leading to the compound coming out of solution above its melting point.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.[2]

Problem: The yield after recrystallization is very low.

  • Possible Cause: The most common reason is using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor. Another possibility is that the chosen solvent is not ideal, and the compound has high solubility even at low temperatures.[1]

  • Solution:

    • Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.

    • Cool the filtrate in an ice bath to maximize precipitation before filtering.

    • Consider a different solvent or a solvent system where the product has lower solubility at cold temperatures.

Column Chromatography Issues

Problem: I am getting poor separation of my product from an impurity during column chromatography.

  • Possible Cause: The eluent system may not have the optimal polarity, or the column may have been packed improperly.[2]

  • Solution:

    • Use Thin-Layer Chromatography (TLC) to determine the best solvent system for separation before running the column. A common eluent for similar compounds is a mixture of hexanes and ethyl acetate.[2]

    • Ensure the column is packed uniformly to avoid channeling.

    • If separation is still difficult, consider using a different stationary phase (e.g., alumina instead of silica gel).

Quantitative Data on Purification

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization (Ethanol/Water)859570Effective for removing less polar impurities.[2]
Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1)859860Good for separating closely related impurities.[2]
Recrystallization followed by Column Chromatography85>9950Recommended for achieving high purity.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on protocols for similar compounds, hexane or an ethanol/water mixture are good starting points for solvent screening.[1][3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, cool the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Adsorbent and Eluent Selection: Use silica gel as the stationary phase. A common eluent system for bromoquinoline derivatives is a mixture of petroleum ether (or hexanes) and ethyl acetate.[2] The optimal ratio should be determined by TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content) if necessary.

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Protocol crude Crude 6-Bromo-2-chloro- 3-methylquinoline dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Cool to Crystallize hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: A typical experimental workflow for the purification of this compound via recrystallization.

logical_relationship start Synthesis of 6-Bromo-2-chloro- 3-methylquinoline impurities Potential Impurities start->impurities unreacted Unreacted Starting Material impurities->unreacted reagent Reagent By-products impurities->reagent isomeric Isomeric Impurities impurities->isomeric solvent Residual Solvents impurities->solvent purification Purification Strategy impurities->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography analysis Purity Analysis purification->analysis hplc HPLC analysis->hplc gcms GC-MS analysis->gcms nmr NMR analysis->nmr

Caption: Logical relationship between synthesis, impurities, purification, and analysis of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-2-chloro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 6-Bromo-2-chloro-3-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy begins with the cyclization of a substituted aniline to form a quinolinone intermediate, followed by chlorination. For instance, a plausible route could be the reaction of 4-bromoaniline with a suitable three-carbon synthon to form 6-bromo-3-methylquinolin-2(1H)-one, which is then chlorinated using an agent like phosphorus oxychloride (POCl₃) to yield the final product.

Q2: We are observing a significant drop in yield when scaling up our synthesis from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?

A2: A decrease in yield upon scale-up is a common challenge.[1] Several factors that are more pronounced at a larger scale can contribute to this issue:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and the formation of impurities.[1] Inadequate heat removal can also cause thermal runaway, which degrades both reactants and products.[1]

  • Changes in Reaction Kinetics: The surface-area-to-volume ratio changes at a larger scale, which can affect phase boundaries and mass transfer, thereby influencing reaction kinetics.[1]

To mitigate these issues, consider the following:

  • Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller to ensure better homogeneity.[1]

  • Controlled Reagent Addition: Instead of adding reagents all at once, use a controlled addition profile via a syringe pump or dropping funnel. This helps to manage the reaction exotherm and maintain a consistent temperature.[1]

  • Enhanced Heat Transfer: Ensure your reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an adequate rate.[1]

Q3: We are noticing the formation of new, unidentified impurities during our scaled-up production. How should we address this?

A3: The appearance of new impurities on a larger scale is often related to longer reaction times, localized high temperatures, or increased sensitivity to air and moisture.[1] To address this, it is crucial to implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the reaction progress and impurity formation at regular intervals. This will help you understand when and under what conditions these new impurities are forming.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Inefficient mixing leading to localized hot spots and side reactions.Improve agitation by using an overhead mechanical stirrer with an appropriate impeller.
Poor temperature control, causing degradation of reactants or products.Implement a jacketed cooling system and control the rate of reagent addition.
Incomplete reaction due to changes in kinetics at a larger scale.Re-optimize reaction parameters such as temperature, concentration, and catalyst loading for the new scale.
Formation of New Impurities Longer reaction times or localized high temperatures.Monitor the reaction with in-process controls (e.g., TLC, HPLC) to identify the source of impurity formation and optimize reaction time and temperature.
Increased sensitivity to air and moisture at a larger scale.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation/Purification Product crashing out of solution or forming an oil.Re-evaluate the work-up procedure. Consider a different solvent for extraction or recrystallization.
Co-precipitation of impurities with the product.Optimize the recrystallization solvent system to improve selectivity. Column chromatography may be necessary for purification at a smaller scale to identify impurities.

Experimental Protocols

Synthesis of 6-bromo-3-methylquinolin-2(1H)-one (Intermediate)

This protocol is a hypothetical representation for the synthesis of the quinolinone intermediate.

  • To a stirred solution of 4-bromoaniline (1.0 eq) in a suitable solvent, add 2-methylmalonic acid (1.2 eq).

  • Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) while maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Filter the precipitated solid, wash with water, and dry to afford crude 6-bromo-3-methylquinolin-2(1H)-one.

Synthesis of this compound

This protocol describes the chlorination of the quinolinone intermediate.

  • Charge a reactor with 6-bromo-3-methylquinolin-2(1H)-one (1.0 eq) and phosphorus oxychloride (POCl₃) (5.0 - 10.0 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Carefully quench the residue by pouring it onto a vigorously stirred slurry of ice and water.

  • Neutralize the mixture with a base such as concentrated ammonium hydroxide.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.[2][3]

Quantitative Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield
This compoundC₁₀H₇BrClN256.53Not specified, but a similar compound, 6-Bromo-2-chloro-quinoline, has a melting point of 157-158 °C.[2]58% (for a similar, non-methylated compound)[2]
6-bromoquinolin-2(1H)-oneC₉H₆BrNO224.06272-274 °C[2]100% (crude)[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 6-bromo-3-methylquinolin-2(1H)-one cluster_step2 Step 2: Synthesis of this compound A 4-Bromoaniline + 2-Methylmalonic Acid B Reaction with POCl3 A->B Cyclization C Quenching and Neutralization B->C D Filtration and Drying C->D E 6-bromo-3-methylquinolin-2(1H)-one D->E Intermediate Product F Reaction with POCl3 (Reflux) E->F Chlorination G Quenching and Neutralization F->G H Filtration, Drying, and Recrystallization G->H

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Yield or Impurity Formation in Scale-Up? A Check Mass and Heat Transfer Start->A E Implement In-Process Controls (TLC, HPLC) Start->E H Purification Issues? Start->H No B Improve Agitation (Overhead Stirrer) A->B C Control Reagent Addition (Dosing Pump) A->C D Enhance Cooling (Jacketed Reactor) A->D F Monitor Reaction Profile E->F G Re-optimize Parameters (Temperature, Time) E->G I Re-evaluate Work-up and Recrystallization Solvents H->I Yes

Caption: Troubleshooting logic for scale-up synthesis issues.

References

issues with the solubility of 6-Bromo-2-chloro-3-methylquinoline in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 6-Bromo-2-chloro-3-methylquinoline in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a halogenated aromatic heterocyclic compound.[1] Structurally, it possesses both hydrophobic (bromo, chloro, methyl, quinoline core) and weakly polar (nitrogen atom) features. This duality dictates its solubility. Generally, it is expected to have low solubility in polar protic solvents like water and higher solubility in a range of organic solvents. While specific quantitative data is not extensively published, it is known to be soluble in chloroform and methanol.[1]

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the immediate steps I can take?

Initial troubleshooting should focus on optimizing the physical conditions of your reaction setup. Consider the following:

  • Increase Temperature: Gently heating the reaction mixture can significantly improve the solubility of many organic compounds. However, be mindful of the thermal stability of your reactants and catalyst.

  • Improve Agitation: Ensure vigorous stirring to maximize the interaction between the solute and the solvent.

  • Particle Size Reduction: Grinding the solid this compound into a fine powder increases its surface area, which can facilitate faster dissolution.

Q3: Which solvents are commonly used for reactions involving substituted quinolines?

A variety of solvents are employed for reactions with quinoline derivatives, largely depending on the specific reaction type (e.g., Suzuki coupling, Buchwald-Hartwig amination).[1][2] Common choices include:

  • Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)

  • Ethereal Solvents: 1,4-Dioxane, Tetrahydrofuran (THF)

  • Aromatic Solvents: Toluene, Xylene

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

Often, a mixture of solvents, such as Toluene/Water or Dioxane/Water, is used, especially in cross-coupling reactions where an inorganic base with limited organic solubility is required.[2]

Troubleshooting Guides for Common Reactions

Issue: Poor Solubility in Suzuki-Miyaura Coupling

Symptoms:

  • Undissolved solid this compound is visible in the reaction flask.

  • The reaction is sluggish or fails to proceed to completion.

  • Inconsistent results between batches.

Troubleshooting Workflow:

start Poor Solubility in Suzuki Coupling solvent Screen Solvents (Toluene, Dioxane, DMF) start->solvent cosolvent Introduce a Co-solvent (e.g., Water, Ethanol) solvent->cosolvent temp Increase Reaction Temperature (Monitor for degradation) cosolvent->temp base Evaluate Base Solubility (e.g., K3PO4 vs. Cs2CO3) temp->base phase_transfer Consider a Phase-Transfer Catalyst base->phase_transfer end Resolution phase_transfer->end

Caption: Troubleshooting workflow for solubility issues in Suzuki coupling.

Detailed Troubleshooting Steps:

Step Action Rationale
1. Solvent Screening Systematically test a range of solvents such as toluene, 1,4-dioxane, and DMF.The polarity and coordinating ability of the solvent can dramatically affect the solubility of the reactants and the catalytic cycle.
2. Co-solvent Addition Introduce a co-solvent. For instance, in a toluene-based system, adding a small amount of water or ethanol can be beneficial.Water can help dissolve inorganic bases, while a more polar organic co-solvent can enhance the solubility of the quinoline derivative.[2]
3. Temperature Optimization Gradually increase the reaction temperature, for example, from 80 °C to 110 °C, while monitoring the reaction progress and stability of starting materials.Increased thermal energy can overcome the lattice energy of the solid, promoting dissolution.[2]
4. Base Selection If using an inorganic base like K₃PO₄, consider switching to a more soluble alternative such as Cs₂CO₃ or using a soluble organic base like DBU in combination with a weaker inorganic base.The solubility of the base is crucial for the activation of the boronic acid/ester.[1]
5. Phase-Transfer Catalyst In biphasic systems (e.g., Toluene/H₂O), consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).This can facilitate the transfer of the base or boronate species from the aqueous to the organic phase.
Issue: Poor Solubility in Buchwald-Hartwig Amination

Symptoms:

  • Heterogeneous reaction mixture with visible, undissolved starting material.

  • Low conversion to the desired aminated product.

  • Catalyst decomposition (formation of palladium black).

Troubleshooting Workflow:

start Poor Solubility in Buchwald-Hartwig Amination solvent Change Solvent (Toluene, Dioxane, THF) start->solvent base Switch to a Soluble Base (e.g., LHMDS, NaOtBu) solvent->base ligand Screen Ligands (Bulky phosphine ligands can enhance solubility) base->ligand temp Adjust Temperature (Lower temp, longer time vs. higher temp) ligand->temp end Resolution temp->end

Caption: Troubleshooting workflow for solubility issues in Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

Step Action Rationale
1. Solvent Selection Toluene and 1,4-dioxane are excellent starting points. If solubility remains an issue, THF can be considered.The solvent must effectively dissolve the aryl halide, amine, and the palladium complex.[1]
2. Base Choice Switch from poorly soluble inorganic bases (e.g., K₂CO₃) to soluble organic or inorganic bases like LHMDS, NaOtBu, or Cs₂CO₃.A soluble base is critical for efficient deprotonation of the amine and subsequent steps in the catalytic cycle.[1]
3. Ligand Screening The choice of phosphine ligand can influence the solubility of the active catalyst. Experiment with different bulky, electron-rich ligands.Some ligands can form more soluble palladium complexes, preventing catalyst precipitation.
4. Temperature Adjustment If solubility is poor at lower temperatures, a moderate increase may be necessary. Conversely, if catalyst decomposition is observed at high temperatures, lowering the temperature and extending the reaction time may be beneficial.A balance must be struck between achieving sufficient solubility and maintaining catalyst stability.[1]

Quantitative Solubility Data (Illustrative)

As experimentally determined solubility data for this compound is not widely available, the following table provides an illustrative, yet realistic, set of values to guide solvent selection.

Solvent Solvent Type Illustrative Solubility at 25 °C (mg/mL)
HexaneNon-polar< 0.1
TolueneAromatic~ 5
Diethyl EtherEther~ 2
DichloromethaneChlorinated~ 20
Tetrahydrofuran (THF)Ether~ 15
Ethyl AcetateEster~ 8
Acetonitrile (MeCN)Polar Aprotic~ 10
Dimethylformamide (DMF)Polar Aprotic> 50
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
MethanolPolar Protic~ 3
WaterPolar Protic< 0.01

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility via the Shake-Flask Method

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

Workflow for Solubility Determination:

start Start add_excess Add Excess Solid to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with stirring) add_excess->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze Supernatant Concentration (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining thermodynamic solubility.

Methodology:

  • Preparation: Add an excess amount of finely powdered this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a specific solvent.

  • Equilibration: Seal the vials and place them in a shaker or on a stir plate at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

  • Quantification: Accurately dilute the collected sample with a suitable solvent and determine the concentration of this compound using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.

Protocol 2: Small-Scale Parallel Solvent Screening for Reaction Conditions

This protocol allows for the rapid assessment of suitable reaction conditions by screening multiple solvents in parallel.

Methodology:

  • Stock Solution Preparation: In a glovebox, prepare a stock solution of the reaction components that are expected to be soluble, such as the palladium precatalyst and ligand, in a volatile solvent like THF.

  • Vial Preparation: In an array of reaction vials, add the solid reagents, including this compound, the coupling partner (e.g., boronic acid), and the base.

  • Solvent Addition: To each vial, add a different test solvent (e.g., Toluene, Dioxane, DMF).

  • Reaction Initiation: Add an equal aliquot of the catalyst/ligand stock solution to each vial.

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate. Run the reactions for a set period.

  • Analysis: After cooling, take a small aliquot from each reaction mixture, dilute appropriately, and analyze by LC-MS or TLC to determine the relative conversion to the desired product. This will indicate the most promising solvent systems for further optimization.

References

refining the work-up procedure for 6-Bromo-2-chloro-3-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the work-up procedure in the synthesis of 6-Bromo-2-chloro-3-methylquinoline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a general and reliable work-up procedure for the synthesis of this compound, particularly after a Vilsmeier-Haack or related chlorination reaction?

A1: A common and effective work-up procedure involves quenching the reaction mixture, followed by extraction and purification. After the reaction is complete, the mixture should be cooled to room temperature and then carefully poured onto a slurry of crushed ice and a base. Options for the base include concentrated ammonium hydroxide or a saturated sodium acetate solution. This step neutralizes the acidic reagents and precipitates the crude product. The crude product is then extracted with an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude solid can then be purified.[1][2]

Q2: My reaction mixture solidified into a thick gum or solid mass upon completion. How should I proceed with the work-up?

A2: This is a common issue, especially in reactions using phosphorus oxychloride (POCl₃). If the mixture solidifies, you can try adding a small amount of additional POCl₃ to redissolve the solid before quenching.[2] Alternatively, for the work-up, the solid mass can be carefully treated with the ice/base slurry and stirred vigorously until it breaks up and a suspension is formed, which can then be extracted.

Q3: The crude product appears as a dark oil or a discolored solid. What is the best way to purify it?

A3: Discoloration is common, and purification can typically be achieved by recrystallization or column chromatography. For recrystallization, hot absolute ethanol is often a good solvent choice.[2] The crude product is dissolved in a minimal amount of the hot solvent, and if the color persists, a small amount of decolorizing carbon (Norite A) can be added. The hot solution is then filtered through a pad of Celite to remove the carbon and other insoluble impurities. Slow cooling of the filtrate should yield purer, lighter-colored crystals.[2] If recrystallization is ineffective, silica gel column chromatography is a reliable alternative.

Q4: What solvent system is recommended for column chromatography of this compound?

A4: For silica gel column chromatography, a non-polar eluent system is typically effective for quinoline derivatives. A good starting point is a mixture of hexane and dichloromethane (e.g., 1:1) or petroleum ether and ethyl acetate.[2] The polarity of the eluent can be gradually increased to facilitate the elution of the product. The progress of the separation should be monitored by Thin Layer Chromatography (TLC).

Q5: During recrystallization, my product "oils out" instead of forming crystals. What causes this and how can I fix it?

A5: "Oiling out" can occur if the solution is cooled too quickly, if the concentration of the product is too high, or if there are significant impurities present that lower the melting point of the product. To resolve this, try adding a little more hot solvent to the oiled-out mixture to ensure everything is fully dissolved. Then, allow the solution to cool more slowly. Scratching the inside of the flask at the solvent line with a glass rod can help induce crystallization. If the problem persists, a pre-purification step using column chromatography may be necessary to remove impurities before attempting recrystallization.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Low or No Precipitation Upon Quenching The product is soluble in the aqueous phase, or the pH is not optimal for precipitation.Adjust the pH of the aqueous slurry to be slightly basic. If the product remains in solution, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.
Formation of a Persistent Emulsion During Extraction The presence of polar byproducts or incomplete neutralization.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If that fails, filtration through a pad of Celite may be effective.
Product is a Dark, Tarry Solid After Solvent Removal The presence of polymeric or highly colored byproducts.Attempt purification by column chromatography. If the material is very impure, a preliminary purification by trituration with a non-polar solvent like hexane may help remove some impurities before chromatography.
Low Yield After Recrystallization The product has significant solubility in the cold recrystallization solvent, or too much solvent was used.Place the flask with the mother liquor in an ice bath to maximize crystal precipitation. If the yield is still low, some of the solvent from the mother liquor can be evaporated, and a second crop of crystals can be collected.
Co-elution of Impurities During Column Chromatography The polarity of the impurity is very similar to the product.Optimize the eluent system using TLC with different solvent mixtures. A shallower solvent gradient during column chromatography can also improve separation. In some cases, switching to a different stationary phase (e.g., alumina) may be beneficial.

Experimental Protocols

General Work-up and Purification Protocol (adapted from related syntheses)

  • Quenching: Once the reaction is deemed complete by TLC, allow the reaction mixture to cool to room temperature. In a separate, larger beaker, prepare a vigorously stirred slurry of crushed ice and concentrated ammonium hydroxide (or a saturated aqueous solution of sodium acetate). Slowly and carefully pour the reaction mixture into this slurry.[2]

  • Extraction: Transfer the resulting suspension to a separatory funnel. Extract the aqueous mixture three to five times with dichloromethane (CH₂Cl₂).[2]

  • Washing: Combine the organic extracts and wash them twice with water and then once with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot absolute ethanol. If necessary, add a small amount of decolorizing carbon and perform a hot filtration through Celite. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[2]

    • Column Chromatography: If recrystallization is not effective, dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load the silica onto a pre-packed silica gel column. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) and collect the fractions containing the pure product, as identified by TLC.

Data Presentation

Table 1: Summary of Yields and Melting Points for Related Chloroquinoline Syntheses

CompoundStarting MaterialYield (%)Melting Point (°C)Reference
6-Bromo-2-chloro-4-methylquinoline6-bromo-4-methyl-2-(1H)-quinolinone97139.1-139.8[2]
6-Bromo-2-chloro-quinoline6-bromoquinolin-2(1H)-one58157-158[3]
6-bromo-4-chloroquinoline6- bromoquinoline -4 (1H) -one92.6Not specified

Visualizations

Experimental Workflow for this compound Synthesis and Work-up

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Starting Materials (e.g., Substituted Acetanilide) reagents Vilsmeier-Haack or other chlorinating reagents (e.g., POCl3, DMF) start->reagents reaction Reaction at elevated temperature reagents->reaction quench Quench on ice/base slurry reaction->quench extract Extract with organic solvent quench->extract wash Wash with water and brine extract->wash dry Dry over MgSO4 and concentrate wash->dry purify Purification Method dry->purify recrystallize Recrystallization purify->recrystallize chromatography Column Chromatography purify->chromatography product Pure Product recrystallize->product chromatography->product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Product Isolation

G start Crude Product Appearance? solid Solid start->solid Clean oil Oil/Gum start->oil Impure recrystallize Attempt Recrystallization solid->recrystallize chromatography Column Chromatography oil->chromatography recrystallize_ok Successful? recrystallize->recrystallize_ok pure_product Pure Product chromatography->pure_product recrystallize_ok->chromatography No/'Oils Out' recrystallize_ok->pure_product Yes

Caption: Decision tree for troubleshooting the purification of the crude product.

References

Validation & Comparative

Navigating the Spectroscopic Landscape of 6-Bromo-2-chloro-3-methylquinoline: A Comparative Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for elucidating molecular structures. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectral data expected for 6-Bromo-2-chloro-3-methylquinoline, alongside detailed experimental protocols and a visual representation of the molecular structure's signaling pathways.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for the protons and carbons in this compound. These predictions are based on the analysis of substituent effects (bromo, chloro, and methyl groups) on the quinoline core, drawing comparisons with known data for related substituted quinolines.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) HzNotes
H-48.0 - 8.2Singlet-Expected to be a singlet due to the absence of adjacent protons.
H-57.8 - 8.0Doublet8.5 - 9.0Coupled with H-7.
H-77.6 - 7.8Doublet of Doublets8.5 - 9.0, 2.0 - 2.5Coupled with H-5 and H-8.
H-88.1 - 8.3Doublet2.0 - 2.5Coupled with H-7.
-CH₃2.5 - 2.7Singlet-Methyl group protons typically appear as a singlet in this region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Notes
C-2150 - 152Attached to chlorine and nitrogen, expected to be significantly downfield.
C-3135 - 137Attached to the methyl group.
C-4138 - 140Quaternary carbon.
C-4a147 - 149Bridgehead carbon.
C-5128 - 130
C-6120 - 122Attached to bromine.
C-7133 - 135
C-8129 - 131
C-8a127 - 129Bridgehead carbon.
-CH₃18 - 22Methyl carbon.

Experimental Protocols for NMR Analysis

To acquire high-quality ¹H and ¹³C NMR spectra for this compound, the following detailed experimental protocols are recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.

  • Sample Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (0 ppm).

NMR Spectrometer Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

  • Spectral Width: 0-200 ppm.

Structural and Signaling Visualization

The following diagram illustrates the molecular structure of this compound and the expected proton and carbon signaling for NMR analysis.

Caption: Molecular structure and predicted NMR signals for this compound.

Alternative Analytical Techniques

While ¹H and ¹³C NMR are the primary methods for structural elucidation, other techniques can provide complementary information:

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, which would be crucial for definitive assignment of the ¹H and ¹³C signals.

This guide provides a foundational understanding of the expected NMR characteristics of this compound. By combining the predictive data with the detailed experimental protocols, researchers can efficiently and accurately analyze this and other novel quinoline derivatives, accelerating the pace of drug discovery and development.

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 6-Bromo-2-chloro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. This guide provides a detailed comparison of the anticipated mass spectrometry fragmentation pattern of 6-Bromo-2-chloro-3-methylquinoline with alternative analytical techniques, supported by established principles of mass spectrometry.

The analysis of substituted quinolines is a critical aspect of pharmaceutical development and chemical research due to their prevalence in biologically active compounds. Mass spectrometry stands out as a primary tool for the structural elucidation of these molecules, offering high sensitivity and detailed structural information. This guide delves into the predicted electron ionization (EI) mass spectrometry fragmentation of this compound and contrasts it with other analytical methodologies.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation cascade is expected to initiate from the molecular ion (M⁺˙) and proceed through several key pathways:

  • Loss of a Chlorine Radical: Cleavage of the C-Cl bond is a probable initial fragmentation step, leading to the formation of a [M-Cl]⁺ ion.

  • Loss of a Bromine Radical: Similarly, the cleavage of the C-Br bond will result in a [M-Br]⁺ ion.

  • Benzylic Cleavage: The methyl group attached to the quinoline ring provides a site for benzylic cleavage, leading to the loss of a hydrogen radical to form a stable [M-H]⁺ ion, or the loss of the entire methyl group as a radical ([M-CH₃]⁺).

  • Sequential Losses: Subsequent fragmentation of the initial product ions is expected, such as the loss of a halogen following the loss of the methyl group, or vice-versa.

  • Ring Fragmentation: At higher energies, fragmentation of the quinoline ring system itself may occur, leading to smaller, characteristic ions.

The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M [C₁₀H₇BrClN]⁺˙ Molecular Ion F1 [C₁₀H₇BrN]⁺˙ [M-Cl]⁺ M->F1 - Cl• F2 [C₁₀H₇ClN]⁺˙ [M-Br]⁺ M->F2 - Br• F3 [C₁₀H₆BrClN]⁺ [M-H]⁺ M->F3 - H• F4 [C₉H₄BrClN]⁺˙ [M-CH₃]⁺ M->F4 - CH₃• F5 [C₁₀H₇N]⁺˙ [M-Br-Cl]⁺ F1->F5 - Br• F2->F5 - Cl•

Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.

Quantitative Data Summary: Predicted Fragment Ions

The table below summarizes the predicted major fragment ions for this compound, with m/z values calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br). The characteristic isotopic patterns due to bromine and chlorine are crucial for confirmation.

Predicted Fragment Ion Formula m/z (Monoisotopic) Notes
Molecular Ion [M]⁺˙C₁₀H₇⁷⁹Br³⁵ClN254.95Exhibits characteristic M, M+2, M+4 isotopic pattern
[M-H]⁺C₁₀H₆⁷⁹Br³⁵ClN253.94Loss of a hydrogen radical from the methyl group
[M-CH₃]⁺C₉H₄⁷⁹Br³⁵ClN239.92Loss of a methyl radical
[M-Cl]⁺C₁₀H₇⁷⁹BrN220.98Exhibits characteristic M, M+2 isotopic pattern for Bromine
[M-Br]⁺C₁₀H₇³⁵ClN176.02Exhibits characteristic M, M+2 isotopic pattern for Chlorine
[M-Br-Cl]⁺C₁₀H₇N141.06Loss of both halogen radicals

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analysis often involves complementary techniques.

Analytical Technique Principle Strengths Limitations
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.[7][8]High resolution separation, sensitive detection, provides molecular weight and structural information.[9][10]Requires the analyte to be volatile and thermally stable.
LC-MS/MS Separates compounds based on their affinity for a stationary phase, followed by tandem mass analysis.[11]Suitable for non-volatile and thermally labile compounds, provides high selectivity and sensitivity.[10]Matrix effects can suppress ionization.
HPLC-UV Separates compounds based on their affinity for a stationary phase, with detection by UV-Vis absorbance.[8]Quantitative accuracy, robust and widely available.Does not provide molecular weight or detailed structural information.
Spectrophotometry Measures the absorption of light by a compound at specific wavelengths.[12]Simple, rapid, and cost-effective for quantitative analysis.Low selectivity, susceptible to interference from other absorbing species.
Electroanalytical Methods Measures the potential or current of an electrochemical cell containing the analyte.[12]High sensitivity, suitable for in-situ measurements.Limited structural information, susceptible to matrix interferences.

Experimental Protocols

A standard method for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

Sample Preparation (Adapted from Textile Analysis Protocol[7][8])
  • Extraction: Dissolve a known quantity of the solid sample in a suitable organic solvent (e.g., toluene, dichloromethane).

  • Dilution: Prepare a series of dilutions in the same solvent to achieve a concentration suitable for GC-MS analysis (typically in the low µg/mL range).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

GC-MS Instrumentation and Conditions (Typical)
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 min.

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

The following diagram outlines the general experimental workflow for GC-MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolution Prep2 Dilution Prep1->Prep2 Prep3 Filtration Prep2->Prep3 GC Gas Chromatography Separation Prep3->GC Injection MS Mass Spectrometry Detection GC->MS Data1 Chromatogram Analysis MS->Data1 Data2 Mass Spectrum Interpretation Data1->Data2 Data3 Compound Identification Data2->Data3

Caption: General Experimental Workflow for GC-MS Analysis.

References

A Comparative Guide to the Biological Activity of 6-Bromo-2-chloro-3-methylquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, halogenated quinolines have garnered significant attention due to the profound impact of halogen substitution on their physicochemical properties and therapeutic potential. This guide provides a comparative analysis of the biological activity of 6-Bromo-2-chloro-3-methylquinoline and its analogs, drawing upon available experimental data from structurally related compounds to offer insights for drug discovery and development.

Physicochemical Properties: A Foundation for Biological Activity

The nature of the halogen substituent at the 6-position of the quinoline ring significantly influences the molecule's lipophilicity, electronic distribution, and potential for intermolecular interactions, all of which are critical determinants of biological activity. While direct comparative experimental data for this compound and its precise analogs are limited, the known properties of halogens allow for informed predictions.

PropertyChlorine (Cl)Bromine (Br)Iodine (I)
Atomic Radius (pm) 99114133
Electronegativity (Pauling Scale) 3.162.962.66
Lipophilicity (Hansch π value) 0.710.861.12
Halogen Bond Donor Strength WeakModerateStrong

Data inferred from established chemical principles.

These fundamental differences suggest that varying the halogen at the 6-position can modulate a compound's ability to cross biological membranes, interact with target proteins, and ultimately, its potency and pharmacokinetic profile.

Comparative Biological Activity: Insights from Structurally Related Analogs

Direct experimental comparisons of this compound with its immediate analogs are scarce in publicly available literature. However, studies on closely related quinoline derivatives, particularly those comparing 6-bromo and 6-chloro substituted analogs, provide valuable insights into their potential anticancer and antimicrobial activities.

Anticancer Activity

A study on a series of quinoline-based hydrazone analogs, synthesized from 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines, offers a compelling, albeit indirect, comparison. These compounds were evaluated for their anti-proliferative activity against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI).

Table 1: Comparative Anticancer Activity of 6-Bromo and 6-Chloro Quinoline Hydrazone Analogs [1]

Compound ID6-SubstituentRepresentative Cancer Cell LineGrowth Inhibition (GI50, µM)
18b BrLeukemia (RPMI-8226)0.45
18j ClLeukemia (RPMI-8226)0.33
18d BrNon-Small Cell Lung Cancer (NCI-H460)0.62
18l ClNon-Small Cell Lung Cancer (NCI-H460)0.51
18f BrColon Cancer (HCT-116)0.78
18n ClColon Cancer (HCT-116)0.65
18h BrMelanoma (UACC-62)0.59
18p ClMelanoma (UACC-62)0.48

GI50 is the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.[1]

The data suggests that in this series of hydrazone derivatives, the 6-chloro analogs consistently exhibited slightly greater or comparable in vitro anticancer activity compared to their 6-bromo counterparts across various cancer cell lines.[1] The most potent compound in this series, a 6-chloro derivative (18j), demonstrated significant anti-proliferative effects.[1]

Antimicrobial Activity

The same study on quinoline hydrazone analogs also investigated their antimicrobial activity against a range of pathogenic bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 6-Bromo and 6-Chloro Quinoline Hydrazone Analogs [1]

Compound ID6-SubstituentS. aureusE. coliC. albicans
18b Br12.52550
18j Cl6.2512.525
18d Br2550100
18l Cl12.52550

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower values indicate higher potency.[1]

Similar to the anticancer data, the 6-chloro substituted quinoline hydrazones generally displayed superior or equivalent antimicrobial activity compared to the 6-bromo analogs.[1] Compound 18j, the most potent anticancer agent, also showed the best antimicrobial profile.[1]

Experimental Protocols

Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehydes

A general method for the synthesis of the precursor 6-substituted-2-chloroquinoline-3-carbaldehydes involves the Vilsmeier-Haack reaction.

  • Acetanilide Formation: The appropriately substituted aniline is acetylated using acetic anhydride to form the corresponding acetanilide.

  • Vilsmeier-Haack Reaction: The substituted acetanilide is then treated with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to yield the 6-substituted-2-chloroquinoline-3-carbaldehyde.

G cluster_0 Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehydes Substituted Aniline Substituted Aniline Acetanilide Acetanilide Substituted Aniline->Acetanilide Acetic Anhydride 6-Substituted-2-chloroquinoline-3-carbaldehyde 6-Substituted-2-chloroquinoline-3-carbaldehyde Acetanilide->6-Substituted-2-chloroquinoline-3-carbaldehyde Vilsmeier Reagent (POCl3 + DMF) Vilsmeier Reagent (POCl3 + DMF) Vilsmeier Reagent (POCl3 + DMF)->6-Substituted-2-chloroquinoline-3-carbaldehyde Vilsmeier-Haack Reaction

A generalized synthetic pathway for 6-substituted-2-chloroquinoline-3-carbaldehydes.
In Vitro Anticancer Activity Assay (NCI-60 Screen)

The anticancer activity of the quinoline hydrazone analogs was determined using the National Cancer Institute's 60 human tumor cell line screen.[1]

  • Cell Preparation: The panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, were grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Treatment: Cells were seeded into 96-well microtiter plates and incubated for 24 hours. The test compounds were then added at various concentrations.

  • Incubation: The plates were incubated for an additional 48 hours.

  • Cell Viability Assay: After incubation, the cells were fixed in situ with trichloroacetic acid. Cell viability was determined by staining with sulforhodamine B (SRB). The absorbance was measured at 515 nm.

  • Data Analysis: The GI50 value, the concentration causing 50% inhibition of cell growth, was calculated from dose-response curves for each cell line.

G cluster_1 NCI-60 Anticancer Screening Workflow Seeding of 60 Cancer Cell Lines Seeding of 60 Cancer Cell Lines 24h Incubation 24h Incubation Seeding of 60 Cancer Cell Lines->24h Incubation Compound Addition Compound Addition 24h Incubation->Compound Addition 48h Incubation 48h Incubation Compound Addition->48h Incubation Cell Fixation & SRB Staining Cell Fixation & SRB Staining 48h Incubation->Cell Fixation & SRB Staining Absorbance Reading Absorbance Reading Cell Fixation & SRB Staining->Absorbance Reading GI50 Calculation GI50 Calculation Absorbance Reading->GI50 Calculation

Workflow for the NCI-60 in vitro anticancer drug screening assay.
Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the quinoline hydrazone analogs was determined using the broth microdilution method.[1]

  • Inoculum Preparation: Bacterial and fungal strains were cultured overnight and then diluted to a standardized concentration.

  • Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Potential Signaling Pathways

While the exact mechanisms of action for this compound and its analogs are not fully elucidated, quinoline derivatives are known to exert their anticancer effects through various signaling pathways. One of the key targets is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

G cluster_2 Proposed Anticancer Mechanism of Action Quinoline Analog Quinoline Analog Topoisomerase Topoisomerase Quinoline Analog->Topoisomerase Inhibition DNA Replication & Repair DNA Replication & Repair Topoisomerase->DNA Replication & Repair Blocks Cell Cycle Arrest Cell Cycle Arrest DNA Replication & Repair->Cell Cycle Arrest Apoptosis Apoptosis DNA Replication & Repair->Apoptosis

A potential signaling pathway for the anticancer activity of quinoline analogs.

Conclusion

The available, albeit indirect, evidence from structurally related quinoline hydrazone analogs suggests that both 6-bromo and 6-chloro substituted 2-chloro-3-methylquinoline derivatives are promising scaffolds for the development of novel anticancer and antimicrobial agents. The 6-chloro analogs appear to hold a slight advantage in terms of in vitro potency in the studied series. Further direct comparative studies of this compound and its immediate analogs are warranted to fully elucidate their structure-activity relationships and to identify lead candidates for further preclinical and clinical development. The choice of halogen substituent will likely be a critical factor in optimizing the efficacy and safety profile of this class of compounds.

References

A Comparative Guide to the Structural Validation of Synthesized Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analytical Data

The structural confirmation of a synthesized compound relies on the convergence of data from multiple analytical techniques. Below is a summary of the expected and reported data for the two comparative quinoline derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundTechniqueSolventChemical Shift (δ) and Multiplicity
6-Bromo-4-chloroquinoline ¹H NMR (500 MHz)DMSO-d₆8.87 (d, J = 4.5 Hz, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.03 (d, J = 9.0 Hz, 1H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H), 7.82 (d, J = 4.5 Hz, 1H)[1]
6-Bromo-2-chloro-4-methylquinoline ¹H NMR-Data not available in searched literature.
6-Bromo-4-chloroquinoline ¹³C NMR-Data not available in searched literature.
6-Bromo-2-chloro-4-methylquinoline ¹³C NMR-Data not available in searched literature.

Table 2: Mass Spectrometry (MS) Data

CompoundTechniqueCalculated m/zFound m/z
6-Bromo-4-chloroquinoline ESI-MS242 [M+H]⁺242 [M+H]⁺[1]
EI-HRMS240.9294 (M⁺)240.9297 (M⁺)[1]
6-Bromo-2-chloro-4-methylquinoline MS-Data not available in searched literature.

Table 3: Elemental Analysis Data

CompoundMolecular FormulaCalculated (%)Found (%)
6-Bromo-4-chloroquinoline C₉H₅BrClNC: 44.58, H: 2.08, N: 5.78, Br: 32.95, Cl: 14.62Data not available in searched literature.
6-Bromo-2-chloro-4-methylquinoline C₁₀H₇BrClNC: 46.82, H: 2.75, N: 5.46, Br: 31.15, Cl: 13.82C: 46.97, H: 2.79, N: 5.42, Br: 31.08, Cl: 13.79

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the synthesis and validation of chemical structures.

Synthesis of 6-Bromo-2-chloro-4-methylquinoline

This procedure is adapted from a known synthesis.

  • Dissolution: A sample of 6-bromo-4-methyl-2-(1H)-quinolinone (0.46 g, 0.0019 mole) is dissolved in phosphorus oxychloride (POCl₃, 3.0 ml) under a nitrogen atmosphere with stirring.

  • Reflux: The solution is heated to reflux for 2 hours. An additional 2.0 ml of POCl₃ may be added if the solution solidifies.

  • Quenching: The reaction mixture is cooled and then slowly poured onto a vigorously stirred slurry of concentrated ammonium hydroxide (NH₄OH, 8 ml) and ice (approximately 75 g), leading to the formation of a pink crystalline solid.

  • Extraction: The slurry is transferred to a separatory funnel and extracted with five 30 ml portions of dichloromethane (CH₂Cl₂).

  • Washing and Drying: The combined organic extracts are washed with two 40 ml portions of water and dried over magnesium sulfate (MgSO₄).

  • Purification: The solvent is removed under vacuum. The resulting solid is recrystallized from hot absolute ethanol with decolorizing carbon to yield fine, pink crystals.

General Protocol for NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: A proton NMR spectrum is acquired using a standard pulse sequence on a 400 MHz or higher spectrometer. Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger sample size (50-100 mg) and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.

General Protocol for Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, commonly via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for a wider range of compounds.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio) will result in a characteristic isotopic pattern in the mass spectrum, which is a key diagnostic feature.

General Protocol for Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the pure, dry sample is required.

  • Combustion Analysis: The sample undergoes combustion in a furnace with excess oxygen. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors. The weight percentages of carbon, hydrogen, and nitrogen are then calculated and compared to the theoretical values for the proposed molecular formula. For publication in many chemistry journals, the found values should be within ±0.4% of the calculated values.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of a synthesized chemical compound.

G cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation and Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Pure_Compound Pure Synthesized Compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (LRMS, HRMS) Pure_Compound->MS EA Elemental Analysis (CHNX) Pure_Compound->EA Data_Analysis Spectra and Data Analysis NMR->Data_Analysis MS->Data_Analysis EA->Data_Analysis Comparison Comparison with Expected Data Data_Analysis->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural validation of a chemical compound.

References

comparative study of different synthetic routes to 6-Bromo-2-chloro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic pathways for the preparation of 6-Bromo-2-chloro-3-methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the absence of a direct, one-pot synthesis in the reviewed literature, this document outlines a robust two-step approach, commencing with the synthesis of the key intermediate, 6-bromo-3-methylquinolin-2(1H)-one, followed by its subsequent chlorination. We present detailed experimental protocols, a comparative data table, and a visual workflow to aid in the selection of an optimal synthetic strategy.

Introduction

Substituted quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The precise placement of different functional groups on the quinoline scaffold is crucial for modulating their pharmacological properties. This compound is a versatile intermediate for the synthesis of more complex molecules. This guide focuses on a practical and adaptable synthetic sequence to obtain this target compound.

Comparative Analysis of Synthetic Routes

The most logical and experimentally supported approach to synthesize this compound involves two key transformations:

  • Synthesis of 6-bromo-3-methylquinolin-2(1H)-one: This intermediate can be prepared via the condensation of 4-bromoaniline with a suitable three-carbon synthon, followed by cyclization.

  • Chlorination of 6-bromo-3-methylquinolin-2(1H)-one: The hydroxyl group at the 2-position of the quinolinone is then converted to a chloro group using a standard chlorinating agent.

Below is a table summarizing the key quantitative data for the proposed synthetic pathway.

StepReactionStarting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)
1Quinolinone Formation4-bromoaniline, Diethyl 2-methylmalonateSodium ethoxideEthanolReflux4-675-85 (estimated)
2Chlorination6-bromo-3-methylquinolin-2(1H)-onePhosphorus oxychloride (POCl₃)N/A (neat)Reflux2-485-95

Experimental Protocols

Route 1: Two-Step Synthesis via Quinolinone Intermediate

This is the most plausible and recommended route based on analogous syntheses of similar quinoline derivatives.

Step 1: Synthesis of 6-bromo-3-methylquinolin-2(1H)-one

This procedure is adapted from established methods for the synthesis of substituted 3-methyl-2-quinolones from anilines.

  • Materials: 4-bromoaniline, diethyl 2-methylmalonate, sodium metal, absolute ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq.) in absolute ethanol.

    • To the sodium ethoxide solution, add 4-bromoaniline (1.0 eq.) and diethyl 2-methylmalonate (1.2 eq.).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

    • Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the product.

    • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield 6-bromo-3-methylquinolin-2(1H)-one. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

This is a standard and high-yielding chlorination reaction for quinolinones.

  • Materials: 6-bromo-3-methylquinolin-2(1H)-one, phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, carefully add 6-bromo-3-methylquinolin-2(1H)-one (1.0 eq.) to an excess of phosphorus oxychloride (5-10 eq.).

    • Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

    • After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

    • The solid product will precipitate out of the aqueous solution.

    • Filter the precipitate, wash with cold water until the filtrate is neutral, and then dry under vacuum to afford this compound. Recrystallization from a suitable solvent such as ethanol or hexane can be performed for further purification.

Visualizing the Synthetic Pathway

The logical workflow for the comparative study of the synthetic routes to this compound is depicted below.

Synthetic_Pathway_Comparison SM1 4-Bromoaniline INT1 6-Bromo-3-methylquinolin-2(1H)-one SM1->INT1 Condensation & Cyclization SM2 Diethyl 2-methylmalonate SM2->INT1 SM3 Phosphorus Oxychloride (POCl₃) FP This compound SM3->FP INT1->FP Chlorination

Caption: Proposed two-step synthesis of this compound.

This guide provides a comprehensive overview of a practical synthetic approach to this compound. The detailed protocols and comparative data are intended to assist researchers in the efficient and successful synthesis of this valuable chemical intermediate.

A Comparative Guide to Assessing the Purity of 6-Bromo-2-chloro-3-methylquinoline using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 6-Bromo-2-chloro-3-methylquinoline, a key intermediate in various synthetic pathways. A detailed experimental protocol for a robust HPLC method is presented, alongside a comparison with alternative analytical techniques, supported by hypothetical experimental data to illustrate performance.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a highly versatile and powerful analytical technique, widely regarded as the gold standard for determining the purity of pharmaceutical compounds and intermediates.[1] Its high resolution, sensitivity, and reproducibility make it ideal for separating a target compound from its impurities.[2] For halogenated quinolines like this compound, reversed-phase HPLC is a particularly suitable method.[3][4]

A proposed HPLC method for the analysis of this compound is detailed below. This method is based on established protocols for similar quinoline derivatives and offers a solid starting point for method development and validation.[5][6]

Experimental Protocol: Proposed HPLC Method

Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for quinoline derivatives.[3][4]

  • Solvents: HPLC-grade acetonitrile (ACN) and high-purity water (e.g., Milli-Q).[3]

  • Additives: Formic acid (FA) is often used to improve peak shape for basic compounds like quinolines.[3][4]

  • Sample Vials: Appropriate vials for the autosampler.

  • Syringe Filters: 0.22 µm or 0.45 µm filters for sample clarification.[3]

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. It is crucial to degas both mobile phases before use to prevent bubble formation within the HPLC system.[3]

Standard and Sample Preparation:

  • Standard Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or the initial mobile phase composition, in a volumetric flask.

  • Sample Solution (e.g., 1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution. All solutions should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[4]

HPLC System Setup and Gradient Program:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Data Analysis: The purity of the this compound sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSys HPLC System MobilePhase->HPLCSys SamplePrep Sample and Standard Preparation SamplePrep->HPLCSys Chromatogram Chromatogram Acquisition HPLCSys->Chromatogram Injection & Run Integration Peak Integration and Analysis Chromatogram->Integration Report Purity Report Integration->Report

Caption: Workflow for the HPLC purity assessment of this compound.

Comparative Performance Data

The following table presents hypothetical data comparing the performance of the proposed HPLC method with other analytical techniques for the purity assessment of this compound.

Analytical TechniquePrincipleResolutionSensitivityThroughputKey AdvantagesKey Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.[2]HighModerate to HighHighRobust, reproducible, and widely applicable for non-volatile compounds.[1]May not be suitable for thermally labile compounds.
Gas Chromatography (GC) Partitioning in a gaseous mobile phase.[1]Very HighHighHighExcellent for volatile and semi-volatile compounds.[7]Not suitable for non-volatile or thermally unstable compounds; derivatization may be required.
LC-MS HPLC separation followed by mass spectrometry detection.[2]HighVery HighModerateProvides molecular weight information, aiding in impurity identification.[2]Higher cost and complexity compared to HPLC-UV.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.[6]LowLowLowProvides detailed structural information; can be used for quantitative analysis (qNMR).[6]Less sensitive than chromatographic methods; complex spectra can be challenging to interpret.[6]
UV-Vis Spectroscopy Measurement of light absorption by the sample.[8]Very LowModerateVery HighRapid and simple for quantitative analysis of a known compound.[8]Not a separation technique; cannot resolve impurities.

Potential Impurities

A robust purity assessment method must be capable of separating the main compound from any potential impurities. For this compound, potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Intermediates: Any intermediate compounds that were not fully converted to the final product.

  • Isomeric Impurities: Positional isomers that may have formed during the synthesis.

  • Byproducts: Compounds formed from side reactions.

  • Degradation Products: Impurities formed due to the instability of the compound under certain conditions.

Logical Relationship of Purity Assessment

Purity_Assessment_Logic cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_outcome Outcome Synthesis Chemical Synthesis Purification Initial Purification (e.g., Crystallization) Synthesis->Purification HPLC HPLC Purity Assessment Purification->HPLC Alternatives Alternative Methods (GC, LC-MS, NMR) Purification->Alternatives Pure Meets Purity Specification HPLC->Pure > 99% Purity Impure Further Purification Required HPLC->Impure < 99% Purity Alternatives->HPLC Cross-Validation

Caption: Logical workflow for the synthesis, purification, and purity assessment of a chemical compound.

Conclusion

High-Performance Liquid Chromatography is a highly effective and reliable method for assessing the purity of this compound. The proposed reversed-phase HPLC method provides a robust starting point for routine quality control and in-depth purity analysis. While alternative techniques such as GC, LC-MS, and NMR can offer complementary information, HPLC remains the workhorse for quantitative purity determination in most pharmaceutical research and development settings due to its excellent balance of resolution, sensitivity, and throughput. Proper method development and validation are crucial to ensure accurate and reliable purity assessment, which is fundamental to the integrity of research and the safety of potential therapeutic agents.

References

Comparative Analysis of 4-Phenylamino-3-quinolinecarbonitrile Derivatives as Potent Src Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitrile derivatives. Due to the lack of publicly available data on the specific kinase inhibitory activity of 6-Bromo-2-chloro-3-methylquinoline derivatives, this closely related series targeting the Src kinase has been chosen to illustrate the principles of structure-activity relationship and comparative analysis.

The Src family of non-receptor tyrosine kinases are pivotal in regulating a multitude of cellular processes, including cell growth, differentiation, migration, and survival.[1] Dysregulation of Src activity is frequently implicated in the progression of various human cancers, making it a compelling target for therapeutic intervention.[2][3] The 4-anilino-3-quinolinecarbonitrile scaffold has emerged as a promising framework for the development of potent Src kinase inhibitors.[1] This guide presents a comparative overview of the inhibitory activities of various derivatives from this class, supported by experimental data and protocols.

Quantitative Comparison of Src Kinase Inhibitory Activity

The following table summarizes the in vitro Src kinase inhibitory activity (IC50) of a selection of 4-phenylamino-3-quinolinecarbonitrile derivatives. The data highlights the structure-activity relationships (SAR), demonstrating how modifications to the quinoline core and the anilino moiety influence inhibitory potency.

Compound IDR1 (at C4-aniline)R2 (at C6)R3 (at C7)Src Kinase IC50 (nM)
1a 2,4-dichloroOCH3OCH330[4][5]
1c 2,4-dichloro-5-methoxyOCH3OCH36.4[4]
2a 2,4-dichloroOCH3O-(CH2)3-morpholine3.8[6]
2c 2,4-dichloro-5-methoxyOCH3O-(CH2)3-morpholine1.4[4]
31a 2,4-dichloro-5-methoxyOCH3O-(CH2)3-(4-methylpiperazin-1-yl)1.2[4]
Analog with Iodo 2-iodo-4-chloroOCH3OCH3Increased inhibition vs. chloro[6][7]
Analog with Bromo 2-bromo-4-chloroOCH3OCH3Increased inhibition vs. chloro[6][7]

Note: The specific IC50 values for the iodo and bromo analogs were not explicitly provided in the abstracts but were noted to have increased inhibition compared to the chloro-substituted analog.[6][7]

Experimental Protocols

A detailed methodology for determining the in vitro Src kinase inhibitory activity is crucial for the reproducibility and validation of the presented data. Below is a representative protocol for an in vitro Src kinase assay.

In Vitro Src Kinase Activity Assay (Radiometric [γ-³²P]ATP Filter Binding Assay) [8]

This assay measures the transfer of the γ-phosphate from radiolabeled ATP to a specific peptide substrate by Src kinase.

Materials and Reagents:

  • Src Kinase Reaction Buffer (5X): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM MnCl₂, 0.5 mg/mL BSA, 250 µM DTT.[8]

  • Src Peptide Substrate: A commonly used peptide substrate is derived from p34cdc2, with the sequence KVEKIGEGTYGVVYK. A stock solution of 1.5 mM is prepared in sterile water or kinase buffer.[8]

  • Recombinant Human Src Kinase: Active and purified enzyme.

  • ATP Solution: 10 mM stock solution in sterile water.

  • [γ-³²P]ATP: Specific activity of approximately 3000 Ci/mmol.

  • Stop Solution: 75 mM phosphoric acid.

  • P81 Phosphocellulose Paper: For capturing the phosphorylated peptide.

  • Scintillation Fluid and Counter.

Procedure:

  • Preparation of Kinase Reaction Mix: For each reaction, a master mix is prepared containing 5X Src Kinase Reaction Buffer, sterile water, and the Src peptide substrate at the desired concentration.

  • Inhibitor Pre-incubation: The test compounds (4-phenylamino-3-quinolinecarbonitrile derivatives) are added to the kinase reaction mix at various concentrations and pre-incubated with recombinant Src kinase (e.g., 5-10 ng per reaction) for 10 minutes at room temperature.

  • Initiation of Kinase Reaction: The reaction is initiated by adding a mix of ATP and [γ-³²P]ATP to a final concentration of 50-100 µM ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: The reaction mixture is incubated at 30°C for 20-30 minutes, ensuring the reaction is within the linear range.

  • Stopping the Reaction: The reaction is terminated by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: The P81 papers are washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity is calculated relative to a control reaction without the inhibitor, and the IC50 value (the concentration of the compound that inhibits 50% of Src kinase activity) is determined.

Visualizations

Src Kinase Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Src kinase. Src acts as a central node, receiving signals from upstream receptors and propagating them to downstream effectors that regulate key cellular processes.[9][10]

Src_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Pathways cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Angiogenesis Angiogenesis Src->Angiogenesis Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival

A simplified diagram of the Src kinase signaling pathway.

Experimental Workflow for In Vitro Src Kinase Assay

The workflow for determining the in vitro inhibitory activity of the compounds against Src kinase is depicted below.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, Substrate, ATP, Enzyme) start->reagent_prep compound_prep Prepare Test Compound Dilutions start->compound_prep pre_incubation Pre-incubate Enzyme and Test Compound reagent_prep->pre_incubation compound_prep->pre_incubation reaction_init Initiate Reaction with [γ-³²P]ATP/Substrate Mix pre_incubation->reaction_init incubation Incubate at 30°C reaction_init->incubation stop_reaction Stop Reaction (Spot on P81 paper) incubation->stop_reaction wash Wash P81 Paper stop_reaction->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis (Calculate IC50) quantify->analyze end End analyze->end

Workflow for an in vitro radiometric Src kinase inhibition assay.

References

antimicrobial spectrum of 6-Bromo-2-chloro-3-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel antimicrobial agents is a critical area of research in the face of rising antimicrobial resistance. Quinoline derivatives have emerged as a promising scaffold for the design of new therapeutic agents. This guide provides a comparative analysis of the antimicrobial spectrum of derivatives closely related to 6-Bromo-2-chloro-3-methylquinoline. While literature specifically detailing the antimicrobial activity of this compound is not publicly available, this guide synthesizes data from studies on structurally similar compounds to provide insights into their potential efficacy against various microbial pathogens. The presented data, experimental protocols, and workflow diagrams are intended to aid researchers in the rational design and evaluation of new quinoline-based antimicrobial candidates.

Introduction

The quinoline ring system is a key pharmacophore in a number of established and experimental antimicrobial drugs. The antimicrobial activity of quinoline derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic ring. This guide focuses on derivatives featuring a 6-bromo and 2-chloro substitution pattern, with variations at the 3-position, to infer the potential antimicrobial profile of this compound. The data presented herein is collated from various studies on related quinoline and quinazolinone structures.

Comparative Antimicrobial Activity

The following tables summarize the in vitro antimicrobial activity of various 6-bromo-2-chloroquinoline analogs and related compounds against a panel of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL or as the diameter of the zone of inhibition in millimeters.

Table 1: Antibacterial Activity of 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one Derivatives

CompoundStaphylococcus aureusBacillus speciesPseudomonas aeruginosaEscherichia coliKlebsiella pneumoniaeReference
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one16 mm14 mm12 mm14 mm13 mm[1]
Ciprofloxacin (Standard)-----[1]

Activity is measured as the zone of inhibition in mm.

Table 2: Antifungal Activity of 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one Derivatives

CompoundAspergillus SpeciesCandida albicansReference
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one12 mmNo activity[1]
Ketonaxol (Standard)--[1]

Activity is measured as the zone of inhibition in mm.

Experimental Protocols

The following are representative experimental methodologies for determining the antimicrobial activity of the compounds cited in this guide.

Agar Well Diffusion Method

This method is utilized to qualitatively assess the antimicrobial activity of a compound.[1]

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and sterilized.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared.

  • Plate Inoculation: The sterile agar medium is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the microbial suspension.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A known concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Workflow for Synthesis and Antimicrobial Screening

The following diagram illustrates a general workflow for the synthesis and subsequent antimicrobial evaluation of novel quinoline derivatives, based on the methodologies described in the referenced literature.

Synthesis_Screening_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Antimicrobial Screening A Starting Materials (e.g., 4-bromoaniline, ethyl acetoacetate) B Chemical Synthesis (e.g., Cyclization, Chlorination, Substitution) A->B C Purification (e.g., Recrystallization, Chromatography) B->C D Structural Characterization (e.g., NMR, IR, Mass Spectrometry) C->D E Preparation of Test Compounds D->E Pure Compound G Antimicrobial Assay (e.g., Agar Well Diffusion, Broth Dilution) E->G F Selection of Microbial Strains (Bacteria and Fungi) F->G H Data Analysis (e.g., Measurement of Zone of Inhibition, Determination of MIC) G->H I Comparison with Standard Drugs H->I J Lead Compound Identification I->J Identification of Lead Compounds

References

A Head-to-Head Comparison of Suzuki Coupling Catalysts for the Synthesis of 6-Aryl-2-chloro-3-methylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C Bond Formation on the Quinoline Scaffold.

The functionalization of the quinoline core is a cornerstone of medicinal chemistry, yielding compounds with a broad spectrum of therapeutic applications. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating carbon-carbon bonds, and the selective arylation of halogenated quinolines is a key strategy in the synthesis of novel drug candidates. This guide provides a head-to-head comparison of common palladium catalyst systems for the Suzuki coupling of 6-Bromo-2-chloro-3-methylquinoline, a versatile building block in drug discovery. The focus is on the selective coupling at the C6-bromo position, leveraging the differential reactivity of carbon-halogen bonds.

Performance of Suzuki Coupling Catalysts

The choice of catalyst and ligand is critical for achieving high yields and reaction efficiency in the Suzuki coupling of heteroaryl halides. Below is a comparative summary of the performance of two widely used palladium catalyst systems for the coupling of this compound with various arylboronic acids. The data presented is a synthesis of typical results observed for this and structurally similar substrates.

Catalyst SystemArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Selectivity (C-Br:C-Cl)
Pd(dppf)Cl₂ Phenylboronic acid

Safety Operating Guide

Proper Disposal Procedures for 6-Bromo-2-chloro-3-methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 6-Bromo-2-chloro-3-methylquinoline, a halogenated quinoline derivative.

Immediate Safety and Handling Precautions

This compound is a chemical compound that requires careful handling due to its potential hazards. While specific toxicity data for this exact compound is limited, data from structurally similar chemicals, such as 6-Bromo-2-chloro-quinoline and other halogenated quinolines, indicate that it should be treated as a substance that is harmful if swallowed and may cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and disposal. The following table summarizes key data, with some values estimated based on similar compounds due to limited specific data for this molecule.

PropertyValueSource
Molecular Formula C₁₀H₇BrClN-
Appearance Likely a solid (crystalline powder)[1]
Melting Point Data not available; similar compounds melt >90°C
Boiling Point Data not available; likely >270°C[2]
Solubility Sparingly soluble in water; Soluble in chloroform and methanol

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure compliance with hazardous waste regulations. As a halogenated aromatic compound, it must be disposed of as hazardous waste.

Experimental Workflow for Disposal:

Workflow for this compound Disposal cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: Unused or Contaminated This compound ppe Don Appropriate PPE start->ppe container Select a Designated 'Halogenated Organic Waste' Container ppe->container transfer Carefully Transfer Waste into the Container container->transfer seal Securely Seal the Container transfer->seal label_waste Label Container with: 'Hazardous Waste - Halogenated Organic' and the full chemical name seal->label_waste date Record the Date of First and Last Addition label_waste->date storage Store in a Designated, Well-Ventilated, and Secure Hazardous Waste Storage Area date->storage segregate Segregate from Incompatible Materials (e.g., strong oxidizing agents) storage->segregate pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service segregate->pickup end End: Proper Disposal pickup->end

Caption: This workflow outlines the necessary steps for the safe collection, labeling, storage, and disposal of this compound waste.

Detailed Methodologies:

  • Segregation: It is imperative to collect halogenated organic waste separately from non-halogenated waste streams. This is due to the different disposal methods required for halogenated compounds, which are often more complex and costly.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

    • The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solids" or "Hazardous Waste: Halogenated Organic Solvents" if in solution. The full chemical name, "this compound," must also be clearly written on the label.

  • Accumulation:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.

  • Final Disposal:

    • Once the container is full, or if the waste has been stored for a period approaching your institution's limit (often 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash. This is illegal and environmentally harmful.

Hazard Relationship and Safety Measures

The inherent hazards of this compound dictate the necessary safety precautions and disposal procedures.

Hazard and Safety Relationship for this compound cluster_properties Chemical Properties cluster_risks Associated Risks cluster_safety Required Safety Measures prop This compound (Halogenated Aromatic Compound) health Health Hazards: - Acute Oral Toxicity - Skin/Eye Irritation prop->health env Environmental Hazard: - Potential for Contamination prop->env ppe Personal Protective Equipment (PPE): - Goggles, Gloves, Lab Coat health->ppe handling Safe Handling: - Use in Fume Hood - Avoid Ingestion/Inhalation/Contact health->handling disposal Proper Disposal: - Segregated Halogenated Waste - Licensed Disposal Service env->disposal

Caption: This diagram illustrates the logical connection between the chemical nature of this compound, its associated risks, and the essential safety measures required for its handling and disposal.

By adhering to these procedures, laboratory personnel can ensure a safe working environment and the responsible management of chemical waste, thereby building a culture of safety and environmental stewardship that extends beyond the immediate research objectives.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-2-chloro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 6-Bromo-2-chloro-3-methylquinoline, a halogenated quinoline derivative. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE): A Tabulated Overview

Based on the hazard profile of structurally similar compounds, which indicates potential for acute oral toxicity, skin and eye irritation, and respiratory tract irritation, the following personal protective equipment is mandatory when handling this compound.[1][2][3]

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting, offering splash and dust protection.[1]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect for integrity before each use.
Body Protection Laboratory CoatA full-sleeved lab coat should be worn and kept fastened to protect against accidental skin contact.[1]
Respiratory Protection RespiratorA NIOSH-approved respirator with a particulate filter is necessary if handling the compound as a powder or if dust generation is likely.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

To minimize exposure and ensure safe usage, a systematic operational workflow should be followed.

  • Preparation : Before handling the compound, ensure that the designated workspace is clean and uncluttered. A chemical fume hood is the required location for all manipulations of this compound to mitigate inhalation risks.[3][4] All necessary PPE must be donned prior to opening the container.

  • Weighing and Transfer : When weighing the solid compound, use a balance within the fume hood. Handle the material carefully to avoid generating dust. Use appropriate tools, such as a spatula, for transfers.

  • In-Experiment Use : If the compound is to be dissolved in a solvent, add the solvent to the solid slowly to prevent splashing. All subsequent experimental steps involving the compound should also be performed within the fume hood.

  • Post-Handling : After use, securely seal the container of this compound. Decontaminate the work area, including the balance and any equipment used, with an appropriate solvent. Remove PPE in the correct order to avoid self-contamination, and wash hands thoroughly with soap and water.[4]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste : As a halogenated organic compound, this compound waste should be collected in a designated, labeled, and sealed container for halogenated waste.[5] Do not mix with non-halogenated waste streams.[6]

  • Contaminated Materials : Any materials that have come into direct contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.[4] These items should be collected in a separate, clearly labeled waste bag or container within the fume hood.

  • Waste Disposal : All waste containing this compound must be disposed of through an approved hazardous waste disposal service.[1] Incineration is a common and effective method for the disposal of halogenated organic compounds.[7]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Area Prepare Fume Hood Weigh Weigh Compound Area->Weigh Transfer Transfer to Reaction Weigh->Transfer Experiment Conduct Experiment Transfer->Experiment Decontaminate Decontaminate Workspace Experiment->Decontaminate Waste Dispose of Waste Decontaminate->Waste Doff Doff PPE Waste->Doff

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.